D-alpha-Methyl DOPA
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSPKMFHVPWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970356 | |
| Record name | (+/-)-Methyldopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-40-3, 555-30-6, 555-29-3 | |
| Record name | (±)-Methyldopa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyldopa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyldopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Methyldopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-α-methyl-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-hydroxy-α-methyltyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDOPA ANHYDROUS, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TD13T99R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Stereochemistry of alpha-Methyl DOPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyl DOPA, a centrally acting sympatholytic agent, is a classic example of a chiral drug where pharmacological activity is stereospecific. This technical guide provides an in-depth analysis of the stereochemistry of alpha-Methyl DOPA, detailing the properties of its stereoisomers, the metabolic pathway of the active enantiomer, and the experimental methodologies employed for its stereoselective synthesis and resolution. The information is tailored for professionals in pharmaceutical research and development, offering a comprehensive understanding of the critical role stereochemistry plays in the drug's mechanism of action and therapeutic efficacy.
Introduction to alpha-Methyl DOPA
alpha-Methyl DOPA (3-(3,4-dihydroxyphenyl)-2-methylalanine) is an analog of DOPA (3,4-dihydroxyphenylalanine). It functions as a prodrug, requiring biotransformation to an active metabolite to exert its therapeutic effects as an antihypertensive agent.[1] The molecule possesses a single chiral center at the alpha-carbon of the alanine moiety, giving rise to two enantiomers. The therapeutic activity of the drug resides almost exclusively in one of these isomers, highlighting the importance of stereochemical considerations in its development and clinical use.
The Stereoisomers of alpha-Methyl DOPA
The introduction of a methyl group at the α-carbon of DOPA creates a chiral center, resulting in two non-superimposable mirror images, or enantiomers:
-
L-alpha-Methyl DOPA ((S)-(-)-alpha-Methyl DOPA) : This is the levorotatory isomer and is the pharmacologically active form of the drug.[1][2][3] Its IUPAC name is (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.[2]
-
D-alpha-Methyl DOPA ((R)-(+)-alpha-Methyl DOPA) : This is the dextrorotatory isomer and is considered pharmacologically inactive.[1][2]
The antihypertensive activity is attributed solely to the L-isomer.[4] Consequently, clinical formulations use the pure L-enantiomer, known simply as methyldopa.
Quantitative Comparison of Stereoisomer Activity
The difference in pharmacological activity between the L-isomer and the racemic mixture is significant. The racemic form (DL-alpha-methyldopa) requires approximately double the dose to achieve the same antihypertensive effect as the pure L-isomer.[4]
| Parameter | L-alpha-Methyl DOPA | DL-alpha-Methyl DOPA (Racemate) | Reference |
| Antihypertensive Activity | Active | Requires ~2x the dose for equal effect | [4] |
| DOPA Decarboxylase Inhibition | Inhibitory | Significantly less inhibitory | [4] |
Stereospecific Metabolism and Mechanism of Action
The antihypertensive effect of L-alpha-Methyl DOPA is not direct but is mediated through its metabolism to a "false neurotransmitter." This metabolic cascade is also stereospecific.
-
Central Nervous System (CNS) Uptake : L-alpha-Methyl DOPA is actively transported into the CNS via aromatic amino acid transporters.[5][6]
-
Decarboxylation : Within adrenergic neurons, L-alpha-Methyl DOPA acts as a competitive inhibitor of the enzyme Aromatic L-amino acid decarboxylase (AADC).[3] This same enzyme decarboxylates the L-isomer to (1R,2S)-α-methyldopamine.[5]
-
Beta-Hydroxylation : The resulting α-methyldopamine is then stereospecifically β-hydroxylated by the enzyme dopamine β-hydroxylase (DBH) to form (1R,2S)-α-methylnorepinephrine.[5]
-
Alpha-2 Adrenergic Agonism : (1R,2S)-α-methylnorepinephrine, the active metabolite, is a potent agonist of presynaptic α2-adrenergic receptors in the brainstem.[3][5] Stimulation of these inhibitory receptors decreases sympathetic outflow from the CNS, leading to a reduction in peripheral vascular resistance and blood pressure.[1][5]
The D-isomer is not a substrate for this enzymatic pathway and therefore does not produce the active metabolite.[2]
Experimental Protocols: Synthesis and Resolution
The production of enantiomerically pure L-alpha-Methyl DOPA is crucial. Several methods have been developed, primarily involving the resolution of a racemic mixture.
Protocol: Resolution via Diastereomeric Salt Formation
A common strategy for resolving racemic amines and their derivatives is the formation of diastereomeric salts using a chiral resolving agent. For alpha-Methyl DOPA precursors, camphorsulfonic acid has been effectively used.
Objective: To separate the L-isomer from a racemic mixture of an α-amino nitrile precursor.
Workflow:
Methodology:
-
Starting Material: A racemic α-amino nitrile, synthesized from a starting material like 4-hydroxy-3-methoxyphenylacetone, is used.[7][8]
-
Salt Formation: The racemic mixture is treated with an optically pure resolving agent, such as d-10-camphorsulfonic acid, in a suitable solvent (e.g., dioxane).[9] This reaction forms a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility).
-
Fractional Crystallization: The mixture is subjected to fractional crystallization. One diastereomeric salt (e.g., the D-α-amino-α-vanillylpropionitrile d-10-camphorsulfonate dioxane solvate) will be less soluble and crystallize out of the solution, allowing for its separation by filtration.[9]
-
Isolation of the Enantiomer: The desired enantiomer is recovered from the soluble diastereomeric salt.
-
Hydrolysis: The separated, optically pure l-aminonitrile intermediate (l-VII) is then hydrolyzed using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).[7][9] This step converts the nitrile group to a carboxylic acid and cleaves any protecting groups, yielding the final, optically pure L-alpha-Methyl DOPA.[8][9]
Conclusion
The stereochemistry of alpha-Methyl DOPA is a defining feature of its pharmacology. The therapeutic utility of the drug is confined to the L-enantiomer, which is stereoselectively metabolized in the central nervous system to the active α2-adrenergic agonist, α-methylnorepinephrine. The D-enantiomer is inactive. This stereospecificity necessitates precise control during synthesis and resolution to produce an effective and safe therapeutic agent. For drug development professionals, alpha-Methyl DOPA serves as a cornerstone case study on the critical importance of chirality in drug design, metabolism, and clinical application.
References
- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Methyldopa - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. pharmacy.uokerbala.edu.iq [pharmacy.uokerbala.edu.iq]
- 7. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
The Stereochemical Basis for the Biological Inactivity of D-alpha-Methyl DOPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core reasons behind the biological inactivity of the D-enantiomer of alpha-Methyl DOPA. By examining its stereochemical configuration and interaction with key enzymes, we will provide a comprehensive explanation for its pharmacological inertness, contrasting it with its active L-isomer, the antihypertensive drug methyldopa.
Core Concept: The Crucial Role of Stereochemistry in Drug Action
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. Enzymes, the catalysts of biological reactions, possess highly specific active sites that can only accommodate substrates with a complementary stereochemical configuration. This "lock and key" or "induced fit" model of enzyme-substrate interaction is central to understanding the differential effects of enantiomers, which are non-superimposable mirror images of each other. In the case of alpha-Methyl DOPA, the L-isomer (L-alpha-Methyl DOPA or methyldopa) is biologically active, while the D-isomer (D-alpha-Methyl DOPA) is not. The primary reason for this disparity lies in the stereoselectivity of the enzyme DOPA decarboxylase (DDC).
The Inactivity of this compound at the Enzymatic Level
The antihypertensive effect of L-alpha-Methyl DOPA is not direct. It acts as a prodrug, requiring enzymatic conversion to its active form. This biotransformation is initiated by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). DDC is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the removal of a carboxyl group from aromatic L-amino acids.
The key to the biological inactivity of this compound is the high stereospecificity of DOPA decarboxylase.[1] The enzyme's active site is structured to bind specifically to L-amino acids. Consequently, this compound is not recognized as a substrate by DDC and is not decarboxylated.[1] This lack of enzymatic conversion prevents the formation of the corresponding amine, which is the necessary precursor to the active metabolite.
In contrast, L-alpha-Methyl DOPA is a substrate for DDC and is converted to alpha-methyldopamine. This intermediate is then further metabolized by dopamine β-hydroxylase to alpha-methylnorepinephrine, the active sympatholytic agent.
Quantitative Comparison of Enzymatic Activity
Direct comparative kinetic data for the interaction of this compound with DOPA decarboxylase is scarce in the literature, a testament to its established inactivity. However, studies on L-alpha-Methyl DOPA provide a clear indication of the enzyme's affinity for the L-enantiomer. One study reported the following kinetic parameters for the reaction of DOPA decarboxylase with alpha-methylDopa (presumed to be the L-isomer due to its known activity):
| Substrate | K_m (μM) | k_cat (min⁻¹) |
| L-alpha-Methyl DOPA | 45 | 5.68 |
Table 1: Kinetic parameters of DOPA decarboxylase with L-alpha-Methyl DOPA.[2] The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
For this compound, it is expected that the K_m would be exceedingly high and the k_cat would be negligible, effectively indicating no significant enzymatic reaction.
Metabolic Fate of this compound
Given that this compound is not a substrate for DOPA decarboxylase, its metabolic fate differs significantly from its L-isomer. While specific quantitative studies on the metabolism and excretion of pure this compound are limited, general principles of D-amino acid metabolism suggest its likely pathway.
Orally administered D-amino acids are generally absorbed from the intestine.[3] In the body, D-amino acids can be metabolized by D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[3][4][5]
Therefore, it is plausible that this compound is slowly metabolized by DAO. However, without conversion to an active amine by DDC, it does not enter the catecholamine synthesis or metabolism pathways in a manner that would produce a pharmacologically active compound. The majority of an administered dose of this compound is expected to be excreted unchanged in the urine and feces.
Experimental Protocols
Protocol 1: In Vitro DOPA Decarboxylase Activity Assay using Spectrophotometry
This protocol is designed to compare the decarboxylation of L-alpha-Methyl DOPA and this compound by purified DOPA decarboxylase.
Materials:
-
Purified DOPA decarboxylase (from a suitable source, e.g., porcine kidney or recombinant human)
-
L-alpha-Methyl DOPA
-
This compound
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.2)
-
Perchloric acid
-
Spectrophotometer capable of measuring absorbance at 280 nm
Procedure:
-
Enzyme Preparation: Prepare a solution of purified DOPA decarboxylase in potassium phosphate buffer containing PLP.
-
Substrate Solutions: Prepare stock solutions of L-alpha-Methyl DOPA and this compound in the same buffer.
-
Reaction Mixture: In a series of cuvettes, prepare reaction mixtures containing the phosphate buffer, PLP, and varying concentrations of either L-alpha-Methyl DOPA or this compound.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed amount of the DOPA decarboxylase solution to each cuvette.
-
Monitoring the Reaction: Monitor the decrease in absorbance at 280 nm over time. The decarboxylation of the aromatic amino acid leads to a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction velocities for each substrate concentration. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max for each isomer. It is expected that no significant change in absorbance will be observed for this compound.
Protocol 2: Analysis of this compound and its Potential Metabolites in Urine by HPLC-MS/MS
This protocol outlines a method to quantify the excretion of unchanged this compound and identify potential metabolites in urine following oral administration.
Materials:
-
Human or animal subjects administered a single oral dose of this compound
-
Urine collection containers
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog of this compound)
-
Solid-phase extraction (SPE) cartridges for sample clean-up
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Collection: Collect urine samples at predetermined time intervals after administration of this compound.
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Add the internal standard to a known volume of urine.
-
Perform a solid-phase extraction to clean up the sample and concentrate the analyte.
-
Elute the analyte and internal standard from the SPE cartridge and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Separate this compound from other urine components on the C18 column using a suitable gradient elution program.
-
Detect and quantify this compound and its potential metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standards.
-
Quantify the concentration of this compound in each urine sample.
-
Calculate the total amount of unchanged this compound excreted in the urine over the collection period.
-
Analyze the mass spectrometry data for the presence of potential metabolites, such as the corresponding α-keto acid that would result from D-amino acid oxidase activity.
-
Visualizations
Signaling Pathway Diagram
Caption: Metabolic pathways of L- and this compound isomers.
Experimental Workflow Diagram
Caption: Workflow for comparing DDC activity on stereoisomers.
Conclusion
The biological inactivity of this compound is a direct consequence of the stereospecificity of the enzyme DOPA decarboxylase. Its D-configuration prevents it from binding to the active site of DDC, thereby blocking its conversion into a pharmacologically active amine. While its L-isomer, methyldopa, serves as a prodrug that is metabolized to the potent antihypertensive agent alpha-methylnorepinephrine, the D-isomer is largely unmetabolized by this primary pathway and is likely cleared from the body unchanged or through minor metabolic routes that do not yield active compounds. This stark difference in the biological fate of the two enantiomers underscores the critical importance of stereochemistry in drug design and development.
References
- 1. DOPA decarboxylase - Proteopedia, life in 3D [proteopedia.org]
- 2. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]
- 4. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
An In-depth Technical Guide to the Stereoisomers of alpha-Methyl DOPA: D-alpha-Methyl DOPA vs. L-alpha-Methyl DOPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structures, physicochemical properties, and biological activities of the stereoisomers of alpha-Methyl DOPA: D-alpha-Methyl DOPA and L-alpha-Methyl DOPA. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Core Structural Differences: Stereochemistry of D- and L-alpha-Methyl DOPA
This compound and L-alpha-Methyl DOPA are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The key structural difference lies in the three-dimensional arrangement of the substituents around the chiral center, which is the alpha-carbon of the amino acid. L-alpha-Methyl DOPA is the (S)-enantiomer, while this compound is the (R)-enantiomer.[1] This seemingly subtle difference in stereochemistry has profound implications for their biological activity. The L-isomer is the pharmacologically active form, primarily used as an antihypertensive agent.[2][3] The D-isomer is considered pharmacologically inactive.[3][4]
Below is a visual representation of the stereochemical difference between the two isomers.
Caption: Chemical structures of L-alpha-Methyl DOPA and this compound.
Comparative Physicochemical Properties
The table below summarizes the key physicochemical properties of D- and L-alpha-Methyl DOPA. While many properties are identical due to their identical chemical formula and connectivity, their interaction with polarized light (optical rotation) is the defining physical difference.
| Property | This compound | L-alpha-Methyl DOPA |
| IUPAC Name | (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid[2] |
| Molecular Formula | C₁₀H₁₃NO₄[3] | C₁₀H₁₃NO₄[5] |
| Molecular Weight | 211.21 g/mol [2][3] | 211.21 g/mol [2][5] |
| Melting Point | ~300 °C[6] | ~300 °C[6] |
| pKa (acidic) | 2.21 (for racemate)[7] | 2.21 (for racemate)[7] |
| Water Solubility | Soluble | Soluble[6] |
| Optical Rotation | Positive (+) | Negative (-)[8] |
Experimental Protocols
Synthesis of L-alpha-Methyl DOPA
The following is a generalized protocol for the synthesis of L-alpha-Methyl DOPA, based on common synthetic routes.
Caption: A generalized workflow for the synthesis of L-alpha-Methyl DOPA.
Detailed Methodology:
-
Strecker Synthesis: 3,4-Dimethoxyphenylacetone is reacted with potassium cyanide and ammonium chloride in a suitable solvent to form the corresponding aminonitrile.
-
Hydantoin Formation: The aminonitrile is then typically converted to a hydantoin derivative by reacting with a source of cyanate or by heating with ammonium carbonate.
-
Hydrolysis: The racemic hydantoin is hydrolyzed under basic conditions (e.g., using barium hydroxide) to yield racemic N-acetyl-alpha-methyl DOPA.
-
Chiral Resolution: The racemic mixture is resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., an alkaloid like brucine) followed by fractional crystallization, or through enzymatic resolution which offers higher stereoselectivity.
-
Isolation of the L-isomer: The diastereomeric salt of the L-isomer is isolated and then treated with acid to liberate the free L-N-acetyl-alpha-methyl DOPA.
-
Demethylation and Deprotection: The methyl ether protecting groups on the catechol ring are removed, and the N-acetyl group is hydrolyzed, typically by heating with a strong acid such as hydrobromic acid, to yield the final product, L-alpha-Methyl DOPA.
Signaling Pathway and Mechanism of Action of L-alpha-Methyl DOPA
L-alpha-Methyl DOPA is a prodrug that exerts its antihypertensive effect through its active metabolite. It is transported into the central nervous system where it is metabolized into alpha-methylnorepinephrine, which acts as a "false neurotransmitter."
Caption: Signaling pathway of L-alpha-Methyl DOPA's antihypertensive action.
Pathway Description:
-
Uptake and Metabolism: L-alpha-Methyl DOPA crosses the blood-brain barrier and is taken up by adrenergic neurons.
-
Conversion to Active Metabolite: Inside the neuron, it is first decarboxylated by aromatic L-amino acid decarboxylase (AADC) to alpha-methyldopamine. Subsequently, dopamine beta-hydroxylase (DBH) converts alpha-methyldopamine to alpha-methylnorepinephrine.[1]
-
Vesicular Storage: Alpha-methylnorepinephrine is then taken up and stored in synaptic vesicles, displacing the natural neurotransmitter, norepinephrine.
-
Release and Receptor Binding: Upon neuronal stimulation, alpha-methylnorepinephrine is released into the synaptic cleft.
-
Presynaptic Feedback Inhibition: It then acts as a potent agonist at presynaptic alpha-2 adrenergic receptors.[1]
-
Reduced Sympathetic Outflow: The activation of these presynaptic autoreceptors inhibits the further release of norepinephrine from the neuron, leading to a reduction in sympathetic outflow from the central nervous system and consequently, a decrease in blood pressure.
References
- 1. Methyldopa - Wikipedia [en.wikipedia.org]
- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (2799-15-7) for sale [vulcanchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Alpha-methyldopa | C10H13NO4 | CID 4138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ghsupplychain.org [ghsupplychain.org]
D-alpha-Methyl DOPA: A Synthetic Amino Acid Analogue with Distinct Metabolic Fate
An In-depth Technical Guide on the Origins, Stereochemistry, and Biological Profile of alpha-Methyldopa Isomers
Executive Summary
D-alpha-Methyl DOPA is not a naturally occurring amino acid. It is the pharmacologically inert stereoisomer of the synthetic antihypertensive drug L-alpha-Methyl DOPA (methyldopa). This technical guide delves into the synthetic nature of alpha-methyldopa, clarifying the distinction between its D- and L-isomers. It provides a comprehensive overview of their respective metabolic pathways, supported by quantitative data from human studies. Detailed experimental methodologies for the analysis of these compounds are also presented, alongside visualizations of key metabolic and logical relationships to aid researchers, scientists, and drug development professionals in understanding the disposition of this important pharmaceutical compound.
Introduction: The Synthetic Origin of alpha-Methyldopa
Alpha-methyldopa, specifically the L-isomer (also known as methyldopa), is a methylated analogue of L-DOPA that was first synthesized in 1960.[1][2] It is classified as a non-proteinogenic L-alpha-amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation.[3] Its primary clinical application is as a centrally-acting alpha-2 adrenergic agonist for the management of hypertension, particularly in pregnant women.[1][4]
The synthesis of methyldopa can be achieved through various chemical routes, often starting from precursors like 4-hydroxy-3-methoxy phenylacetone or 3,4-dimethoxybenzaldehyde and 2-acetyl amino propionic acid methyl ester.[5][6] These synthetic processes result in a racemic mixture of D- and L-alpha-Methyl DOPA, from which the therapeutically active L-isomer is separated.[5] There is no scientific evidence to suggest that either D- or L-alpha-Methyl DOPA is produced through natural biosynthetic pathways in any plant, animal, or microorganism.
Stereoisomerism and Pharmacological Activity
Alpha-methyldopa possesses a chiral center at the alpha-carbon of the amino acid structure. This gives rise to two stereoisomers, or enantiomers: this compound and L-alpha-Methyl DOPA. The biological activity of alpha-methyldopa resides almost exclusively in the L-isomer.[2] L-alpha-Methyl DOPA acts as a prodrug; it is metabolized to alpha-methylnorepinephrine, which functions as a "false neurotransmitter" by stimulating central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1][7]
In contrast, this compound is considered pharmacologically inert.[8] Studies have shown that it is not decarboxylated to form the corresponding amine metabolite, which is a crucial step in the mechanism of action of the L-isomer.[8]
Comparative Metabolism and Pharmacokinetics of D- and L-alpha-Methyl DOPA
The stereochemical difference between D- and L-alpha-Methyl DOPA profoundly influences their absorption, metabolism, and excretion. The L-isomer is partially absorbed from the gastrointestinal tract, while the D-isomer is very poorly absorbed.
Quantitative Analysis of Metabolism and Excretion
The following tables summarize the quantitative data from studies on the metabolism of orally administered, radiolabelled L- and this compound in human subjects.
Table 1: Excretion of L-alpha-Methyl DOPA and its Metabolites in Normal Human Subjects
| Route of Excretion | Percentage of Administered Dose | Major Metabolites |
| Urine | ~40% | Free and conjugated alpha-methyldopa (23%), 3-O-methyl-alpha-methyldopa (~4%), Total amines (~6%), Ketones (~3%) |
| Feces | ~60% | Unchanged L-alpha-Methyl DOPA |
Data compiled from a study involving oral administration of 14C-labelled L-alpha-methyldopa.
Table 2: Excretion of this compound and its Metabolites in Normal Human Subjects
| Route of Excretion | Percentage of Administered Dose | Major Excreted Compounds |
| Feces | 70-80% | Unchanged this compound |
| Urine | 9-14% (of absorbed dose) | Free and conjugated this compound |
| 1-2% (of absorbed dose) | 3-O-methyl-alpha-methyldopa |
Data compiled from a study involving oral administration of D-alpha-methyldopa.
Metabolic Pathways
The primary metabolic pathway for the active L-isomer involves decarboxylation and subsequent hydroxylation. In contrast, the D-isomer is primarily excreted unchanged.
Experimental Protocols
The following provides an overview of the methodologies employed in the study of alpha-methyldopa metabolism.
Administration and Sample Collection
-
Drug Administration: Studies on the metabolism of alpha-methyldopa have involved the oral administration of both unlabeled and 14C-labeled L- and D-isomers of the compound to human subjects.
-
Sample Collection: Urine and feces were collected over several days to account for the total excretion of the administered radioactive dose. Plasma samples were also collected at various time points to determine the plasma half-life of the drug.
Analytical Techniques
-
Radiochemical Analysis: The total radioactivity in urine and fecal homogenates was determined using liquid scintillation counting to quantify the excretion of the 14C-labeled drug and its metabolites.
-
Chromatographic Separation: Paper chromatography and other chromatographic techniques were used to separate the parent drug from its various metabolites in urine extracts.
-
Fluorometric Assay: A fluorometric method was employed for the quantitative determination of alpha-methyldopa and its amine metabolite, alpha-methyldopamine, in urine and tissue samples. This involved the oxidation of the compounds to fluorescent derivatives.
Experimental Workflow
Conclusion
This compound is unequivocally a synthetic compound and is not a naturally occurring amino acid. It is the pharmacologically inert enantiomer of the antihypertensive drug L-alpha-Methyl DOPA. The stereochemistry at the alpha-carbon dictates the biological activity and metabolic fate of these molecules, with the L-isomer undergoing absorption and metabolism to an active compound, while the D-isomer is poorly absorbed and largely excreted unchanged. This distinction is critical for researchers and professionals in drug development, underscoring the importance of stereoisomerism in pharmacology.
References
- 1. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 2. drugs.com [drugs.com]
- 3. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ghsupplychain.org [ghsupplychain.org]
- 5. Top methyldopa alternatives and how to switch your Rx [singlecare.com]
- 6. L-(-)-a-Methyldopa | CAS 555-30-6 | Tocris Bioscience [tocris.com]
- 7. Showing Compound Methyldopa (FDB028425) - FooDB [foodb.ca]
- 8. Methyldopa - Wikipedia [en.wikipedia.org]
Pharmacological profile of D-alpha-Methyl DOPA
An In-depth Technical Guide on the Pharmacological Profile of α-Methyldopa
Introduction
α-Methyldopa is a centrally acting sympatholytic agent utilized for its antihypertensive properties.[1] It exists as two stereoisomers: L-α-methyldopa (also known as methyldopa) and D-α-methyldopa. It is crucial to note that the pharmacological activity is attributed to the L-isomer, which is the active form of the drug.[1][2] The D-isomer is considered pharmacologically inert and does not undergo the same metabolic conversions as its L-counterpart.[2] This guide will focus on the comprehensive pharmacological profile of the active L-isomer, L-α-methyldopa, while referencing the inactivity of the D-isomer.
Mechanism of Action
The antihypertensive effect of L-α-methyldopa is primarily due to its actions within the central nervous system (CNS).[3] It is a prodrug that is metabolized into a pharmacologically active compound, which then exerts its effects.[1] The mechanism can be broken down into several key steps:
-
Central Conversion: L-α-methyldopa crosses the blood-brain barrier and is converted to α-methyldopamine by the enzyme aromatic L-amino acid decarboxylase (LAAD).[4] Subsequently, α-methyldopamine is converted to α-methylnorepinephrine by dopamine β-hydroxylase.[4]
-
"False Neurotransmitter" Concept: α-Methylnorepinephrine acts as a "false neurotransmitter."[5][6] It is structurally similar to norepinephrine but is less potent.[5][6] It replaces norepinephrine in neuronal storage vesicles.[6]
-
α2-Adrenergic Receptor Agonism: Upon neuronal stimulation, α-methylnorepinephrine is released into the synapse and acts as an agonist at presynaptic α2-adrenergic receptors in the brainstem.[3][4]
-
Reduced Sympathetic Outflow: The stimulation of these central α2-adrenergic receptors inhibits adrenergic neuronal outflow from the CNS.[1][3] This leads to a reduction in sympathetic tone, total peripheral resistance, and consequently, a decrease in systemic blood pressure.[3]
-
Inhibition of DOPA Decarboxylase: The S-enantiomer of methyldopa is also a competitive inhibitor of LAAD, which is responsible for the conversion of L-DOPA to dopamine.[4] This inhibition can lead to reduced synthesis of norepinephrine.[4]
The overall effect is a reduction in blood pressure, primarily through the relaxation and dilation of blood vessels, without significantly affecting cardiac output or renal blood flow.[3][5][6]
Signaling Pathway of L-α-Methyldopa
Caption: Metabolic conversion and mechanism of action of L-α-Methyldopa in the CNS.
Pharmacokinetics
The pharmacokinetic profile of L-α-methyldopa has been extensively studied.
| Parameter | Value | Reference |
| Bioavailability | ~25% (range 8% to 62%) | [7] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [7] |
| Onset of Action | 4-6 hours | [4] |
| Duration of Action | 10-48 hours | [4] |
| Elimination Half-life (β-phase) | 1.28 hours (range 1.02 to 1.69 hours) | [7] |
| Protein Binding | <15% | [7] |
| Volume of Distribution (Vdarea) | ~0.60 L/kg (range 0.41 to 0.72 L/kg) | [7] |
| Metabolism | Liver and intestines | [4] |
| Excretion | Primarily renal | [4][7] |
Absorption
Absorption of L-α-methyldopa from the gastrointestinal tract is incomplete and shows significant variability.[2][7]
Distribution
L-α-methyldopa is not extensively bound to plasma proteins.[7] It is lipid-soluble and effectively crosses the blood-brain barrier to exert its therapeutic effects.[3]
Metabolism
The drug undergoes extensive metabolism, primarily in the liver and intestinal cells.[4][7] The main metabolic pathway involves its conversion to α-methyldopamine and subsequently to α-methylnorepinephrine.[8] Another significant metabolite is the O-sulfate conjugate, which is thought to be formed in the intestinal cells.[7]
Excretion
L-α-methyldopa and its metabolites are primarily excreted by the kidneys.[4][7] In patients with renal impairment, the excretion is slowed, which can lead to the accumulation of the drug and its metabolites.[3][7] A portion of the unabsorbed drug is excreted unchanged in the feces.[2]
Pharmacodynamics
The primary pharmacodynamic effect of L-α-methyldopa is the lowering of blood pressure.[5][6] This is achieved through a reduction in peripheral vascular resistance.[5][6] Unlike some other antihypertensive agents, L-α-methyldopa typically does not cause significant changes in cardiac output or heart rate.[5] It also leads to a reduction in plasma renin activity.[6]
Experimental Protocols
A variety of analytical methods have been developed for the determination of methyldopa in pharmaceutical formulations and biological samples. A common and accessible method is spectrophotometry.
Spectrophotometric Determination of Methyldopa
Objective: To determine the concentration of methyldopa in a pharmaceutical preparation using UV-Vis spectrophotometry based on its reaction with a complexing agent.
Principle: This method is based on the complexation reaction of methyldopa with ammonium molybdate, which forms a yellow-colored product. The absorbance of this complex is measured at a specific wavelength (410 nm), and the concentration is determined using a calibration curve based on Beer's Law.[9]
Materials and Reagents:
-
Methyldopa reference standard
-
Ammonium molybdate solution (1.0% w/v)
-
Deionized water
-
Pharmaceutical tablets containing methyldopa
-
Volumetric flasks (5 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
A stock solution of methyldopa is prepared by accurately weighing the reference standard and dissolving it in deionized water.
-
A series of working standard solutions with concentrations ranging from 50 to 200 µg/mL are prepared by diluting the stock solution.[9]
-
-
Preparation of Sample Solution:
-
A specific number of tablets are weighed and finely powdered.
-
A quantity of the powder equivalent to a known amount of methyldopa is dissolved in deionized water, filtered, and diluted to a final concentration within the working range of the assay.[10]
-
-
Complexation Reaction:
-
Spectrophotometric Measurement:
-
The absorbance of each solution is measured at 410 nm against a reagent blank (containing all components except methyldopa).[9]
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
The concentration of methyldopa in the sample solution is determined from the calibration curve using its measured absorbance.
-
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of methyldopa.
Conclusion
The pharmacological profile of α-methyldopa is exclusively associated with its L-isomer, which acts as a centrally acting antihypertensive agent. Its mechanism, centered around the "false neurotransmitter" concept and central α2-adrenergic receptor agonism, effectively reduces blood pressure by decreasing peripheral vascular resistance. While its use has declined with the advent of newer agents with more favorable side-effect profiles, it remains an important therapeutic option, particularly in the management of hypertension during pregnancy.[4] The D-isomer, D-α-methyldopa, is pharmacologically inert and does not contribute to the therapeutic effects.
References
- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methyldopa - Wikipedia [en.wikipedia.org]
- 5. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 6. biolife-publisher.it [biolife-publisher.it]
- 7. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 9. redalyc.org [redalyc.org]
- 10. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
The Chiral Divide: A Technical Examination of D-alpha-Methyl DOPA in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacology, the stereochemistry of a drug molecule is a critical determinant of its therapeutic activity and toxicological profile. The human body, being a chiral environment, often interacts stereoselectively with drug enantiomers, leading to significant differences in their pharmacodynamic and pharmacokinetic properties. A classic and instructive example of this principle is alpha-Methyl DOPA. While the L-enantiomer, L-alpha-Methyl DOPA (Methyldopa), is a well-established centrally-acting antihypertensive agent, its stereoisomer, D-alpha-Methyl DOPA, is considered pharmacologically inert.[1] This technical guide provides an in-depth analysis of this compound as a chiral molecule, offering a comparative perspective with its active L-isomer to underscore the pivotal role of stereoisomerism in drug design and development.
The Concept of Chirality in Drug Action
Chiral molecules are stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. These enantiomers often exhibit profound differences in their biological activities. This is because drug targets, such as enzymes and receptors, are themselves chiral macromolecules that selectively bind to one enantiomer over the other. This stereoselectivity can manifest in differences in binding affinity, efficacy, and metabolism, ultimately dictating the therapeutic outcome and potential for adverse effects.
Pharmacological Profile: A Tale of Two Isomers
The pharmacological divergence between this compound and L-alpha-Methyl DOPA is stark, primarily stemming from their differential interaction with the enzyme Aromatic L-amino acid decarboxylase (DOPA decarboxylase).
Mechanism of Action of L-alpha-Methyl DOPA
The antihypertensive effect of L-alpha-Methyl DOPA is not direct but is mediated through its active metabolites.[2] The L-isomer is a substrate for DOPA decarboxylase, which converts it to alpha-methyldopamine. This intermediate is then further metabolized by dopamine β-hydroxylase to form alpha-methylnorepinephrine, the primary active metabolite.[2] Alpha-methylnorepinephrine acts as a potent agonist at central α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system and a subsequent decrease in arterial blood pressure.[3]
The Inactivity of this compound
In stark contrast, this compound is not a substrate for DOPA decarboxylase and is therefore not converted to the corresponding amine metabolites.[1] This crucial metabolic difference is the primary reason for its pharmacological inactivity. Studies have shown that the D-isomer is not decarboxylated in the body, and consequently, the active alpha-methylnorepinephrine is not generated.[1]
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize the key quantitative differences between this compound and L-alpha-Methyl DOPA, highlighting the profound impact of stereochemistry on their biological fate and activity.
| Parameter | L-alpha-Methyl DOPA | This compound | Reference |
| Pharmacological Activity | Antihypertensive | Inactive | [1] |
| Interaction with DOPA Decarboxylase | Substrate | Not a substrate | [1] |
| Metabolism to Active Amines | Yes | No | [4] |
Table 1: Comparative Pharmacological Properties of D- and L-alpha-Methyl DOPA
| Parameter | L-alpha-Methyl DOPA | This compound | Reference |
| Oral Absorption | Variable, ~50% | Poorly absorbed | [4][5] |
| Metabolism | Extensively metabolized to active and inactive metabolites | Minimally metabolized | [4] |
| Urinary Excretion (as % of oral dose) | ~40% (as parent drug and metabolites) | 9-14% (as parent drug and conjugates) | [4] |
| Fecal Excretion (as % of oral dose) | ~60% (as unchanged drug) | 70-80% (as unchanged drug) | [4] |
Table 2: Comparative Pharmacokinetic Properties of D- and L-alpha-Methyl DOPA in Humans
| Tissue | L-alpha-Methyl DOPA (Concentration relative to plasma) | This compound (Concentration relative to plasma) | Reference |
| Aqueous Humor | Higher than plasma (indicative of active transport) | Lower than plasma | [6] |
| Cerebrospinal Fluid | Higher availability than D-isomer | Lower availability than L-isomer | [6] |
Table 3: Comparative Distribution of D- and L-alpha-Methyl DOPA in Rabbits
Signaling Pathways and Experimental Workflows
Visualizing the metabolic fate and analytical separation of these enantiomers is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Metabolic pathways of L- and this compound.
Caption: Experimental workflow for chiral HPLC separation.
Experimental Protocols
Chiral Separation of D- and L-alpha-Methyl DOPA via High-Performance Liquid Chromatography (HPLC)
Objective: To resolve and quantify the enantiomers of alpha-Methyl DOPA from a racemic mixture.
Methodology: A high-performance liquid chromatography (HPLC) method utilizing a chiral stationary phase is employed.[7]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A teicoplanin-based chiral column is effective for this separation.[7]
-
Mobile Phase: A polar organic mobile phase consisting of methanol, acetic acid, and triethylamine in a ratio of 1000:0.05:0.05 (v/v/v) has been shown to provide good resolution.[7]
-
Flow Rate: A typical flow rate of 1.0 mL/min is used.
-
Detection: UV detection at 280 nm is suitable for monitoring the elution of the enantiomers.
-
Procedure:
-
Prepare a standard solution of racemic alpha-Methyl DOPA in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the standard solution onto the column.
-
Monitor the elution profile at 280 nm. The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
The identity of each peak can be confirmed by injecting standards of the pure D- and L-enantiomers.
-
In Vitro DOPA Decarboxylase Inhibition Assay
Objective: To demonstrate the stereoselective inhibition of DOPA decarboxylase by L-alpha-Methyl DOPA and the lack of inhibition by this compound.
Methodology: The activity of DOPA decarboxylase is measured by monitoring the formation of dopamine from its substrate, L-DOPA, in the presence and absence of the alpha-Methyl DOPA enantiomers. A spectrophotometric assay is a common method.[1]
-
Enzyme Source: Purified Aromatic L-amino acid decarboxylase from a suitable source (e.g., porcine kidney or recombinant human enzyme).
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Inhibitors: this compound and L-alpha-Methyl DOPA.
-
Assay Buffer: A suitable buffer, such as phosphate buffer at pH 7.2, containing the cofactor pyridoxal 5'-phosphate (PLP).
-
Procedure:
-
Prepare a series of reaction mixtures containing the assay buffer, DOPA decarboxylase, and varying concentrations of either this compound or L-alpha-Methyl DOPA. A control reaction with no inhibitor is also prepared.
-
Pre-incubate the enzyme with the inhibitors for a defined period.
-
Initiate the enzymatic reaction by adding a known concentration of the substrate, L-DOPA.
-
Monitor the rate of dopamine formation over time. This can be achieved spectrophotometrically by coupling the reaction to a subsequent enzymatic reaction that produces a colored product, or by directly measuring dopamine using HPLC with electrochemical detection.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 values for each enantiomer. The results are expected to show a significantly lower IC50 for L-alpha-Methyl DOPA compared to this compound, demonstrating the stereoselective inhibition of the enzyme.
-
Conclusion
The case of this compound serves as a powerful illustration of the critical importance of stereochemistry in pharmacology. While its enantiomer, L-alpha-Methyl DOPA, is a clinically effective antihypertensive agent due to its stereospecific metabolism to an active α2-adrenergic agonist, this compound remains pharmacologically inert. This inactivity is directly attributable to its inability to be recognized and metabolized by DOPA decarboxylase. This stark contrast underscores the necessity for drug development professionals to meticulously evaluate the pharmacological and pharmacokinetic profiles of individual enantiomers. A thorough understanding of the chiral properties of drug candidates is paramount for optimizing therapeutic efficacy, minimizing adverse effects, and ultimately ensuring patient safety. The methodologies outlined in this guide provide a framework for the robust chiral evaluation of pharmaceutical compounds.
References
- 1. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of L-DOPA and droxidopa binding to human β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the enantiomers of alpha-Methyl DOPA
An In-depth Technical Guide to the Enantiomers of alpha-Methyl DOPA
Introduction
alpha-Methyl-3,4-dihydroxyphenylalanine (alpha-Methyl DOPA) is a centrally acting sympatholytic agent historically used in the management of hypertension. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-(-)-alpha-Methyl DOPA and (R)-(+)-alpha-Methyl DOPA. The pharmacological activity of this compound is almost exclusively attributed to the (S)-enantiomer, commercially known as methyldopa.[1] This stereoselectivity is a critical aspect of its mechanism of action and clinical efficacy, highlighting the importance of stereochemistry in drug design and development. This guide provides a detailed examination of the synthesis, stereochemistry, pharmacology, and analysis of the enantiomers of alpha-Methyl DOPA for researchers and drug development professionals.
Stereochemistry and Physicochemical Properties
The chirality of alpha-Methyl DOPA originates from a single stereocenter at the alpha-carbon of the alanine side chain. This gives rise to the (S) and (R) enantiomers. The antihypertensive therapeutic effect is derived from the (S)-isomer, which is often referred to as L-alpha-Methyl DOPA or simply methyldopa.[2][1] The (R)-isomer is largely considered pharmacologically inert regarding its antihypertensive action.
Table 1: Physicochemical Properties of alpha-Methyl DOPA Enantiomers
| Property | (S)-(-)-alpha-Methyl DOPA | (R)-(+)-alpha-Methyl DOPA | Racemic alpha-Methyl DOPA |
| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | (2RS)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
| Molecular Formula | C₁₀H₁₃NO₄ | C₁₀H₁₃NO₄ | C₁₀H₁₃NO₄ |
| Molar Mass | 211.21 g/mol [3] | 211.21 g/mol | 211.21 g/mol |
| Synonyms | Methyldopa, L-α-Methyl-DOPA, Aldomet | D-α-Methyl-DOPA | DL-α-Methyl-DOPA |
| Acidic pKa | 2.21[3] | Not specified | Not specified |
Pharmacology and Mechanism of Action
The antihypertensive effect of methyldopa is a result of its metabolism in the central nervous system (CNS) to a pharmacologically active substance that acts as an α₂-adrenergic receptor agonist.[2][4][5] The (R)-enantiomer is not a substrate for the key enzyme in this pathway and thus does not elicit the same therapeutic effect.
Mechanism of (S)-alpha-Methyl DOPA
-
CNS Penetration : As an amino acid analogue, (S)-alpha-Methyl DOPA crosses the blood-brain barrier via an active transport mechanism.[2]
-
Enzymatic Conversion : Within central adrenergic neurons, (S)-alpha-Methyl DOPA is metabolized by Aromatic L-amino acid decarboxylase (AADC, also known as DOPA decarboxylase) to (S)-alpha-methyldopamine.[2][6]
-
Formation of the Active Metabolite : (S)-alpha-methyldopamine is then converted by dopamine β-hydroxylase (DBH) into (S)-alpha-methylnorepinephrine.[2][6]
-
α₂-Adrenergic Agonism : (S)-alpha-methylnorepinephrine acts as a potent agonist at presynaptic α₂-adrenergic receptors in the brainstem.[2][4][7]
-
Sympathetic Outflow Reduction : Activation of these central α₂-receptors inhibits adrenergic neuronal outflow from the brainstem to the peripheral sympathetic nervous system.[2][5] This leads to reduced peripheral vascular resistance and a decrease in blood pressure.[5][6]
(S)-alpha-Methyl DOPA is also a competitive inhibitor of AADC.[2] While this was the originally intended mechanism, its primary antihypertensive action is now understood to be mediated by its metabolite, (S)-alpha-methylnorepinephrine, which functions as a "false neurotransmitter".[6]
Pharmacological Inactivity of (R)-alpha-Methyl DOPA
The (R)-enantiomer is not recognized as a substrate by DOPA decarboxylase and therefore is not converted into the corresponding amine, which is a necessary precursor to the active α₂-agonist metabolite.[1] This stereospecificity of the enzyme is the primary reason for the pharmacological inactivity of (R)-alpha-Methyl DOPA as an antihypertensive agent.
Signaling Pathway Visualization
The following diagram illustrates the metabolic conversion of (S)-alpha-Methyl DOPA and the subsequent signaling cascade upon α₂-adrenergic receptor activation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Methyldopa - Wikipedia [en.wikipedia.org]
- 3. Alpha-methyldopa | C10H13NO4 | CID 4138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Unlocking the Research Potential of D-alpha-Methyl DOPA: A Technical Guide for Non-Clinical Investigation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the non-clinical research applications of D-alpha-Methyl DOPA (commonly known as methyldopa), a compound with a long history in the clinical management of hypertension. Beyond its established therapeutic use, this compound presents a valuable tool for investigating fundamental aspects of catecholaminergic neurotransmission and exploring novel therapeutic strategies for a range of disorders. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details experimental protocols for its use in preclinical models, and visualizes relevant biological pathways and experimental workflows.
Core Mechanism of Action: A Multi-Faceted Approach
This compound, a methylated analogue of L-Dopa, exerts its primary effects through its metabolic conversion into "false neurotransmitters" that modulate adrenergic signaling.[1][2][3] This central mechanism, coupled with its influence on key enzymes in catecholamine biosynthesis, provides a rich area for non-clinical research.
The compound is actively transported into adrenergic neurons and undergoes a two-step enzymatic conversion:
-
Decarboxylation: this compound is a substrate for the enzyme Aromatic L-amino acid Decarboxylase (AADC), which converts it to alpha-methyldopamine.[3]
-
Hydroxylation: Alpha-methyldopamine is then converted by Dopamine β-hydroxylase (DBH) to alpha-methylnorepinephrine.[3]
Alpha-methylnorepinephrine is the primary active metabolite and functions as a potent agonist at presynaptic α2-adrenergic receptors in the central nervous system.[4][5] Activation of these inhibitory autoreceptors suppresses the release of endogenous norepinephrine, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[4][6] This "false neurotransmitter" hypothesis posits that alpha-methylnorepinephrine is stored in synaptic vesicles and released upon neuronal firing, where it competes with and has a weaker effect than norepinephrine at postsynaptic receptors.[3]
Furthermore, this compound has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, thereby reducing the overall production of dopamine and norepinephrine.[7] It also impacts the serotonergic system, with studies showing a reduction in intrasynaptosomal serotonin (5-HT) and its synthesis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its metabolites. It is important to note that while the compound has been studied for decades, specific binding affinities (Ki or Kd values) for its metabolites at adrenergic receptor subtypes are not consistently reported in the literature.
| Enzyme | Substrate/Inhibitor | Parameter | Value | Species | Reference |
| DOPA Decarboxylase (DDC) | alpha-methylDOPA | Km | 45 µM | Not Specified | |
| DOPA Decarboxylase (DDC) | alpha-methylDOPA | kcat | 5.68 min⁻¹ | Not Specified |
| Receptor | Ligand | Parameter | Value/Observation | Species | Reference |
| α2-Adrenergic Receptor | alpha-methyldopamine (metabolite) | Binding | Abolishes high-affinity binding | Mouse (brain) | [8] |
| α1-Adrenergic Receptor | alpha-methyldopa | Binding | No significant effect detected | Mouse (brain) | [8] |
Potential Non-Clinical Research Applications and Experimental Protocols
The unique mechanism of action of this compound makes it a valuable tool for a variety of non-clinical research applications.
Investigating the Pathophysiology of Hypertension
This compound is extensively used in preclinical models of hypertension, most notably the Spontaneously Hypertensive Rat (SHR), to investigate the central and peripheral mechanisms of blood pressure regulation.
This protocol outlines a typical experiment to evaluate the long-term effects of this compound on cardiovascular parameters in SHR.
Objective: To determine the effect of chronic this compound administration on blood pressure and heart rate in conscious, freely moving SHR.
Materials:
-
Spontaneously Hypertensive Rats (male, 12-16 weeks old)
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Osmotic minipumps for continuous infusion
-
Tail-cuff plethysmography system for blood pressure measurement
-
Telemetry system for continuous blood pressure and heart rate monitoring (optional, but preferred for detailed analysis)
-
Animal restraining devices for tail-cuff measurements
Procedure:
-
Acclimation and Baseline Measurements:
-
Acclimate rats to the housing facility and handling for at least one week.
-
Train the rats to the restraining device used for tail-cuff measurements for 3-5 consecutive days to minimize stress-induced blood pressure fluctuations.
-
Measure baseline systolic blood pressure and heart rate for at least three consecutive days using the tail-cuff method. For each measurement session, allow the rat to acclimate to the warming chamber (30-32°C) for 10-15 minutes. Obtain at least 5-7 stable readings and average them.
-
-
Surgical Implantation of Osmotic Minipumps:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the dorsal scapular region.
-
Make a small subcutaneous incision and create a pocket for the osmotic minipump.
-
Implant the osmotic minipump, pre-filled with either this compound solution or vehicle, into the subcutaneous pocket. The concentration of this compound should be calculated to deliver the desired daily dose (e.g., 200 mg/kg/day) based on the pump's flow rate and the average weight of the rats.[8]
-
Suture the incision and provide appropriate post-operative care, including analgesics.
-
-
Chronic Treatment and Monitoring:
-
House the rats individually and monitor their health daily.
-
Measure systolic blood pressure and heart rate using the tail-cuff method at regular intervals (e.g., daily or every other day) for the duration of the study (e.g., 2-4 weeks).
-
If using telemetry, continuous data will be collected.
-
-
Data Analysis:
-
Calculate the change in systolic blood pressure and heart rate from baseline for each rat.
-
Compare the cardiovascular parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., two-way repeated measures ANOVA).
-
Probing Neurotransmitter Dynamics and Interactions
This compound's ability to influence both the adrenergic and serotonergic systems makes it a useful pharmacological tool to study the interplay between these neurotransmitter systems in various brain regions. In vitro preparations, such as synaptosomes, are particularly valuable for dissecting the molecular mechanisms of neurotransmitter release and uptake.
This protocol describes the isolation of synaptosomes from rat brain tissue to study the effects of this compound on neurotransmitter dynamics.
Objective: To prepare a synaptosomal fraction from rat brain to investigate the in vitro effects of this compound on neurotransmitter release and synthesis.
Materials:
-
Wistar or Sprague-Dawley rats
-
Sucrose solutions (various concentrations)
-
Homogenization buffer
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
-
This compound and other pharmacological agents
-
Radio-labeled neurotransmitter precursors (e.g., ³H-tyrosine, ³H-tryptophan) or neurotransmitters for uptake/release assays
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Euthanize the rat according to approved protocols and rapidly dissect the brain region of interest (e.g., striatum, hippocampus, or cortex) on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge it at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
-
Synaptosomal Purification (Optional):
-
For a more purified preparation, resuspend the crude synaptosomal pellet and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers).
-
Centrifuge at high speed (e.g., 50,000 x g for 2 hours). Synaptosomes will band at the interface of the 0.8 M and 1.2 M sucrose layers.
-
Carefully collect the synaptosomal fraction.
-
-
Experimental Application:
-
Neurotransmitter Release Assay: Pre-load the synaptosomes with a radio-labeled neurotransmitter. Incubate with this compound at various concentrations. Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration). Measure the amount of radioactivity released into the supernatant using a scintillation counter.
-
Neurotransmitter Synthesis Assay: Incubate the synaptosomes with a radio-labeled precursor (e.g., ³H-tyrosine). Add this compound and measure the formation of the radio-labeled neurotransmitter (e.g., ³H-dopamine) using techniques like HPLC with radiometric detection.
-
A Potential Tool for Parkinson's Disease Research: A Hypothetical Framework
While clinical use of this compound in Parkinson's disease is not established, its mechanism of action suggests it could be a valuable research tool in preclinical models. Its ability to inhibit tyrosine hydroxylase and modulate dopamine levels warrants investigation in models of dopamine depletion. The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[4][9]
Hypothetical Application: To investigate whether this compound can modulate the remaining dopamine synthesis or release in a partially lesioned 6-OHDA model, potentially offering insights into compensatory mechanisms.
This protocol describes the creation of a unilateral 6-OHDA lesion in the rat brain.
Objective: To induce a specific and reproducible lesion of the nigrostriatal dopamine system in rats to model Parkinson's disease.
Materials:
-
Sprague-Dawley or Wistar rats
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid-saline solution
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane)
-
Desipramine (to protect noradrenergic neurons)
Procedure:
-
Pre-treatment:
-
Administer desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes prior to 6-OHDA injection to prevent the uptake of the neurotoxin by noradrenergic neurons.
-
-
Stereotaxic Surgery:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Expose the skull and identify the coordinates for injection into the medial forebrain bundle (MFB) or the striatum.
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the injection needle to the desired depth.
-
-
6-OHDA Injection:
-
Dissolve 6-OHDA in cold 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.
-
Inject a specific amount of the 6-OHDA solution (e.g., 8 µg in 4 µL) at a slow and steady rate (e.g., 1 µL/min).
-
Leave the needle in place for a few minutes after the injection to allow for diffusion before slowly retracting it.
-
-
Post-operative Care and Lesion Confirmation:
-
Suture the incision and provide post-operative care.
-
Allow the animals to recover for at least 2-3 weeks for the lesion to fully develop.
-
Confirm the extent of the lesion through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry).
-
Following the creation of the lesion, various behavioral tests can be employed to quantify the motor deficits and assess the effects of potential therapeutic interventions like this compound.
-
Cylinder Test: This test assesses forelimb use asymmetry during spontaneous exploration in a cylindrical enclosure. The number of times the rat uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs for wall exploration is counted.
-
Corridor Test: This task evaluates sensorimotor neglect and lateralized sensory attention. The rat is placed in a narrow corridor with food rewards on both sides, and the preference for retrieving food from one side is measured.
-
Forelimb Adjusting Steps Test (FAS): This test quantifies forelimb akinesia by measuring the number of adjusting steps the rat makes with each forelimb in response to being moved sideways.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the non-clinical research applications of this compound.
Conclusion and Future Directions
This compound remains a compound of significant interest for non-clinical research. Its well-characterized primary mechanism of action provides a solid foundation for investigating the intricacies of adrenergic and, to a lesser extent, serotonergic neurotransmission. The use of this compound in models of hypertension is well-established and continues to be a valuable approach for dissecting the central control of blood pressure.
A promising but underexplored avenue of research is the application of this compound in models of neurodegenerative diseases like Parkinson's disease. Given its effects on dopamine synthesis, a systematic investigation into its potential to modulate disease progression or symptoms in the 6-OHDA model is warranted. Future non-clinical studies should aim to:
-
Determine specific binding affinities (Ki values) of alpha-methyldopamine and alpha-methylnorepinephrine for α2-adrenergic receptor subtypes. This would provide a more precise understanding of their pharmacological profile.
-
Quantify the inhibitory effects (IC50) of this compound on tyrosine hydroxylase activity in different brain regions.
-
Conduct dose-response studies of this compound in the 6-OHDA model of Parkinson's disease, with comprehensive behavioral and neurochemical endpoints.
By addressing these knowledge gaps, the research community can fully leverage the potential of this compound as a versatile tool to advance our understanding of neuropharmacology and explore novel therapeutic avenues.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]
- 4. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Animal models of Parkinson's disease - Wikipedia [en.wikipedia.org]
- 8. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
The Role of D-alpha-Methyl DOPA in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-alpha-Methyl DOPA (α-methyldopa), a structural analogue of L-DOPA, has long been a subject of interest in neuroscience research, primarily due to its unique mechanism of action and its effects on catecholaminergic pathways. Initially developed as an antihypertensive agent, its utility in the laboratory has extended to a valuable tool for investigating the intricacies of neurotransmitter synthesis, storage, release, and receptor function. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its use in neuroscience research, and quantitative data to support experimental design and interpretation.
Core Mechanism of Action
This compound exerts its primary effects through a multi-faceted mechanism involving its metabolism to "false neurotransmitters" and its interaction with key enzymes in the catecholamine synthesis pathway.
-
Inhibition of DOPA Decarboxylase: this compound acts as a competitive inhibitor of the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase), which is responsible for the conversion of L-DOPA to dopamine.[1] This inhibition can lead to a reduction in the synthesis of dopamine, and consequently norepinephrine and epinephrine.
-
Formation of False Neurotransmitters: The central tenet of this compound's action lies in its conversion to metabolites that mimic endogenous neurotransmitters but with altered physiological activity.[2][3][4]
-
α2-Adrenergic Receptor Agonism: α-methylnorepinephrine is the primary active metabolite and functions as a potent agonist at presynaptic α2-adrenergic receptors in the central nervous system.[5][6] Activation of these autoreceptors inhibits the release of norepinephrine from presynaptic terminals, leading to a reduction in sympathetic outflow from the brainstem. This central action is the principal mechanism behind its antihypertensive effects and a key area of interest in neuroscience research.
Quantitative Data
Table 1: Enzyme Kinetics of this compound with DOPA Decarboxylase
| Parameter | Value | Conditions | Reference |
| kcat | 5.68 min⁻¹ | [7] | |
| Km | 45 µM | [7] | |
| kinact | 0.012 min⁻¹ | [7] | |
| Ki | 39.3 µM | [7] |
Table 2: Binding Affinity of this compound Metabolites for Adrenergic Receptors
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |
| (-)-α-Methylnorepinephrine | α2-adrenergic | [³H]-Clonidine | Not specified, but 6x more potent than norepinephrine | [8] |
| (+/-)-α-Methylnorepinephrine | α1-adrenergic | [³H]WB-4101 | > (-)-norepinephrine | [9] |
| (+/-)-α-Methylnorepinephrine | α2-adrenergic | [³H]clonidine | < (-)-norepinephrine | [9] |
| (+/-)-α-Methylepinephrine | α1-adrenergic | [³H]WB-4101 | > (+/-)-methylnorepinephrine | [9] |
| (+/-)-α-Methylepinephrine | α2-adrenergic | [³H]clonidine | > (+/-)-methylnorepinephrine | [9] |
Signaling Pathways and Metabolic Fate
The metabolic conversion of this compound and the subsequent signaling cascade initiated by its active metabolite, α-methylnorepinephrine, are crucial to understanding its effects in the nervous system.
Caption: Metabolic pathway and signaling of this compound.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is designed to determine the binding affinity of α-methylnorepinephrine for α2-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing α2-adrenergic receptors (e.g., rat cerebral cortex).
-
Radioligand: [³H]-Rauwolscine or [³H]-Clonidine (at a concentration near its Kd).
-
Non-specific Ligand: Phentolamine or yohimbine at a high concentration (e.g., 10 µM).[10]
-
Test Compound: α-methylnorepinephrine.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[10]
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[11]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[11]
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]
-
Resuspend the pellet in sucrose buffer (50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4) and determine protein concentration.[11] Store at -80°C.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.[10]
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand, 25 µL Radioligand, 50 µL Cell Membranes.[10]
-
Competition Binding: 25 µL of varying concentrations of α-methylnorepinephrine, 25 µL Radioligand, 50 µL Cell Membranes.[10]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer.[10]
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Determine the IC50 value of α-methylnorepinephrine from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
Measurement of Dopamine Synthesis in Striatal Slices
This protocol outlines a method to assess the effect of this compound on dopamine synthesis in rat brain slices by measuring the conversion of a radiolabeled precursor.
Materials:
-
Rat striatal tissue.
-
Artificial cerebrospinal fluid (aCSF).
-
L-[3,5-³H]-tyrosine (radiolabeled precursor).
-
This compound.
-
Scintillation counter and scintillation fluid.
-
HPLC system with electrochemical detection (for measuring endogenous dopamine).
Procedure:
-
Slice Preparation:
-
Rapidly dissect rat striata and place in ice-cold aCSF.
-
Prepare coronal slices (e.g., 300 µm thickness) using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 60 minutes.
-
-
Incubation:
-
Transfer individual slices to incubation vials containing aCSF.
-
Add this compound at desired concentrations to the treatment groups.
-
Add L-[3,5-³H]-tyrosine to all vials and incubate (e.g., for 30 minutes at 37°C).
-
-
Measurement of ³H₂O Formation (Tyrosine Hydroxylase Activity):
-
Terminate the reaction by adding perchloric acid.
-
Homogenize the slices.
-
Separate ³H₂O from [³H]-tyrosine using a Dowex 50 column.
-
Measure the radioactivity of the eluate (containing ³H₂O) by scintillation counting.
-
-
Measurement of [³H]-Dopamine Accumulation:
-
After homogenization, use alumina extraction to isolate catecholamines.
-
Measure the radioactivity of the alumina eluate (containing [³H]-dopamine) by scintillation counting.
-
-
Measurement of Endogenous Dopamine (Optional):
-
Analyze the tissue homogenate using HPLC with electrochemical detection to quantify total dopamine levels.[12]
-
Caption: Workflow for Dopamine Synthesis Assay.
Effects on Other Neurotransmitter Systems
While the primary focus of this compound research has been on catecholaminergic systems, evidence suggests it can also influence other neurotransmitter pathways.
-
Serotonergic System: In vivo administration of this compound in rats has been shown to reduce intrasynaptosomal serotonin (5-HT) levels by approximately 25% and 5-HT synthesis by 15%.[13] Furthermore, its metabolite, α-methyldopamine, can be taken up into and released from serotonergic nerve terminals.[13]
Conclusion
This compound remains a valuable pharmacological tool in neuroscience research. Its well-characterized mechanism of action, particularly the formation of the false neurotransmitter α-methylnorepinephrine and its subsequent agonism at α2-adrenergic receptors, provides a robust model for studying presynaptic regulation of neurotransmitter release. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex workings of the central nervous system. Further research into its effects on a broader range of neurotransmitter systems will continue to expand its utility as a probe for understanding neural circuitry and pharmacology.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 3. biolife-publisher.it [biolife-publisher.it]
- 4. False neurotransmitter - Wikipedia [en.wikipedia.org]
- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in brain alpha-adrenergic receptors after alpha-methyldopa administration to spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Striatal dopamine measurement through HPLC [protocols.io]
- 13. alpha-Methyldopa metabolism in central serotonergic nerve terminals: effects on serotonin levels, synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of D- and L-alpha-Methyl DOPA using High-Performance Liquid Chromatography
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of D- and L-alpha-Methyl DOPA. The pharmacological activity of methyldopa, an antihypertensive agent, is primarily attributed to the L-enantiomer (S-α-methyldopa).[1] Therefore, the accurate determination of enantiomeric purity is a critical quality control parameter in pharmaceutical manufacturing and drug development. This document provides a comprehensive protocol utilizing a chiral stationary phase for the successful resolution of methyldopa enantiomers, suitable for researchers, scientists, and drug development professionals.
Introduction
alpha-Methyl DOPA (methyldopa) is a chiral aromatic amino acid derivative used as a centrally-acting antihypertensive drug. The therapeutic effect is almost exclusively due to the L-isomer, which acts as a prodrug that is metabolized to alpha-methylnorepinephrine in the central nervous system. The D-isomer is considered an impurity and may have different pharmacological or toxicological properties. Consequently, regulatory bodies require strict control over the enantiomeric composition of the final drug product.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and reliable technique for separating enantiomers.[2] This application note describes a method based on a macrocyclic glycopeptide chiral stationary phase, which has demonstrated excellent selectivity and resolution for the enantiomers of methyldopa.[1][3]
Experimental Workflow
Caption: HPLC workflow for chiral separation of alpha-Methyl DOPA.
Materials and Reagents
-
D-alpha-Methyl DOPA reference standard
-
L-alpha-Methyl DOPA reference standard
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Triethylamine (for HPLC)
-
Water (HPLC grade)
Instrumentation and Columns
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase Column: Teicoplanin aglycone (e.g., Chirobiotic T2) or Teicoplanin-based column.[1][3]
-
Data acquisition and processing software.
Detailed Experimental Protocol
This protocol is based on a validated method for the rapid separation of methyldopa enantiomers.[1]
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 4.0 using glacial acetic acid.
-
Mobile Phase B (Organic): HPLC grade Methanol.
-
Final Mobile Phase: Mix the aqueous and organic phases in a ratio of 20:80 (v/v) (Aqueous:Organic). Degas the mobile phase before use.
2. Standard Solution Preparation:
-
Prepare individual stock solutions of D- and L-alpha-Methyl DOPA at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a racemic mixture by mixing equal volumes of the D- and L-alpha-Methyl DOPA stock solutions to a final concentration of 0.1 mg/mL of each enantiomer.
3. Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the assay.
-
For formulated products, an appropriate extraction procedure may be required to isolate the active pharmaceutical ingredient.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Value |
| Column | Teicoplanin aglycone based CSP |
| Mobile Phase | 20mM Ammonium Acetate (pH 4.0) : Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
5. System Suitability:
-
Inject the racemic standard solution six times.
-
The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.
Results and Data Presentation
The described method provides a baseline separation of the D- and L-alpha-Methyl DOPA enantiomers in under 5 minutes.[1] The L-enantiomer is expected to elute before the D-enantiomer under these conditions.
Table 1: Quantitative Data for Chiral Separation of alpha-Methyl DOPA
| Parameter | Result |
| L-alpha-Methyl DOPA Retention Time (tR1) | ~2.5 min |
| This compound Retention Time (tR2) | ~3.5 min |
| Resolution (Rs) | 5.05[1] |
| Total Run Time | < 5 minutes[1] |
Note: Retention times are approximate and may vary depending on the specific column and system.
Alternative Method
An alternative method for the determination of D-methyldopa utilizes a teicoplanin column in polar organic mode.[3][4]
Alternative HPLC Conditions:
| Parameter | Value |
| Column | Teicoplanin based CSP |
| Mobile Phase | Methanol : Acetic Acid : Triethylamine (1000:0.05:0.05, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
This method has also been shown to provide satisfactory precision, accuracy, linearity, and selectivity for the determination of the D-enantiomer impurity.[3]
Conclusion
The presented HPLC method using a teicoplanin aglycone chiral stationary phase offers a rapid, selective, and robust approach for the separation and quantification of D- and L-alpha-Methyl DOPA enantiomers. The method is suitable for quality control laboratories and for supporting the stereospecific synthesis of the drug.[1] The high resolution and short analysis time make it an efficient tool for routine analysis in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Chiral Separation of alpha-Methyl DOPA Isomers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of alpha-Methyl DOPA (MDOPA) isomers. The information is curated for researchers, scientists, and professionals in drug development who require robust and reliable methods for enantiomeric purity assessment. Methodologies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are presented, offering a comparative overview of these powerful analytical techniques.
Introduction to Chiral Separation of alpha-Methyl DOPA
alpha-Methyl DOPA is a chiral compound, with the L-enantiomer (levo-methyldopa) being the pharmacologically active agent used in the management of hypertension. The D-enantiomer is considered an impurity and its presence must be carefully controlled in pharmaceutical formulations. Therefore, the development of stereoselective analytical methods is crucial for ensuring the safety and efficacy of alpha-Methyl DOPA drug products. This document outlines various techniques that can be employed for the successful chiral resolution of its isomers.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for chiral separations in the pharmaceutical industry due to its robustness and versatility. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have shown excellent enantioselectivity for alpha-Methyl DOPA.
Application Note: HPLC Separation using a Teicoplanin Aglycone CSP
A rapid and efficient enantioselective HPLC method has been developed utilizing a teicoplanin aglycone-based CSP. This method provides excellent resolution and peak symmetry in a short analysis time, making it suitable for high-throughput quality control environments.
Table 1: Quantitative Data for HPLC Separation of alpha-Methyl DOPA Isomers
| Parameter | Value | Reference |
| Chiral Stationary Phase | Teicoplanin Aglycone | [1] |
| Mobile Phase | 20mM Ammonium Acetate (pH 4.0) / Methanol (20:80, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 45°C | [1] |
| Detection | UV | [1] |
| Resolution (Rs) | 5.05 | [1] |
| Run Time | < 5 minutes | [1] |
Experimental Protocol: HPLC with Teicoplanin Aglycone CSP
Objective: To determine the enantiomeric purity of alpha-Methyl DOPA using a teicoplanin aglycone chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Teicoplanin aglycone chiral column (e.g., Chirobiotic T2)
-
alpha-Methyl DOPA reference standard (racemic and enantiomerically pure)
-
Ammonium acetate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or ammonium hydroxide for pH adjustment
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20mM ammonium acetate solution in water.
-
Adjust the pH to 4.0 using acetic acid.
-
Mix the ammonium acetate buffer with methanol in a 20:80 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic alpha-Methyl DOPA at 1 mg/mL in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).
-
-
Sample Preparation:
-
Dissolve the alpha-Methyl DOPA sample in the mobile phase to a concentration similar to the working standard.
-
-
Chromatographic Conditions:
-
Column: Teicoplanin aglycone CSP
-
Mobile Phase: 20mM Ammonium Acetate (pH 4.0) / Methanol (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 280 nm)
-
-
Data Analysis:
-
Integrate the peak areas for both the D- and L-enantiomers.
-
Calculate the enantiomeric purity using the following formula:
-
Supercritical Fluid Chromatography (SFC) Methods
SFC is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the main component of the mobile phase. It often provides faster separations and higher efficiency compared to HPLC for chiral compounds. While a specific application note for alpha-Methyl DOPA was not found, a general method development workflow for structurally similar amino acids can be adapted. Polysaccharide-based and macrocyclic antibiotic CSPs are commonly effective for such compounds in SFC.
Application Note: General Approach for Chiral SFC of Amino Acids
The chiral separation of polar compounds like alpha-Methyl DOPA by SFC typically requires the use of a polar co-solvent (modifier) such as methanol or ethanol, often with an acidic or basic additive to improve peak shape and resolution. A screening approach using a variety of chiral stationary phases is recommended to find the optimal separation conditions.
Table 2: Proposed Starting Conditions for SFC Method Development for alpha-Methyl DOPA
| Parameter | Proposed Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) or Macrocyclic Antibiotic-based |
| Mobile Phase | CO2 / Methanol with 0.1% Trifluoroacetic Acid (for acidic mobile phase) or 0.1% Diethylamine (for basic mobile phase) |
| Gradient | 5% to 40% Methanol over 5-10 minutes |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Column Temperature | 35-40°C |
| Detection | UV-PDA |
Experimental Protocol: Chiral SFC Method Screening
Objective: To develop a chiral SFC method for the enantiomeric separation of alpha-Methyl DOPA through column and mobile phase screening.
Materials:
-
SFC system with a UV-PDA detector and back-pressure regulator
-
A selection of chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Chirobiotic T)
-
alpha-Methyl DOPA reference standard (racemic)
-
Carbon dioxide (SFC grade)
-
Methanol, Ethanol (SFC grade)
-
Trifluoroacetic acid (TFA)
-
Diethylamine (DEA)
Procedure:
-
Sample Preparation:
-
Dissolve racemic alpha-Methyl DOPA in methanol to a concentration of 1 mg/mL.
-
-
Initial Screening:
-
Screen a set of 3-4 chiral columns with a generic gradient.
-
Screening Mobile Phase A: CO2 / Methanol with 0.1% TFA
-
Screening Mobile Phase B: CO2 / Methanol with 0.1% DEA
-
Screening Gradient: 5% to 40% Methanol over 8 minutes.
-
Flow Rate: 3 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Method Optimization:
-
Select the column and mobile phase combination that provides the best initial separation (baseline or partial).
-
Optimize the separation by adjusting:
-
Modifier percentage: Run isocratic or shallower gradients.
-
Additive concentration: Vary the concentration of TFA or DEA.
-
Temperature and Back Pressure: Adjust to improve resolution and peak shape.
-
-
-
Data Analysis:
-
Evaluate the chromatograms for resolution, peak shape, and analysis time.
-
Once a suitable method is developed, proceed with validation as per regulatory guidelines.
-
Capillary Electrophoresis (CE) Methods
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors for a wide range of compounds, including amino acids and their derivatives.
Application Note: CE Separation using Sulfobutyl Ether-β-Cyclodextrin
The enantiomers of methyldihydroxyphenylalanine (MDOPA) can be successfully resolved using capillary electrophoresis with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the chiral selector in the background electrolyte. The concentration of the chiral selector is a critical parameter that influences the resolution.
Table 3: Quantitative Data for CE Separation of alpha-Methyl DOPA Isomers
| Parameter | Value | Reference |
| Chiral Selector | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | [2] |
| Background Electrolyte | Phosphate buffer (pH 2.5) | [2] |
| Selector Concentration | 2-5 mM | [2] |
| Capillary | Untreated fused-silica | [2] |
| Voltage | Not specified | |
| Detection | UV | [2] |
Experimental Protocol: CE with SBE-β-CD
Objective: To achieve enantiomeric separation of alpha-Methyl DOPA using capillary electrophoresis with a cyclodextrin-based chiral selector.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Untreated fused-silica capillary (e.g., 50 µm i.d.)
-
alpha-Methyl DOPA reference standard (racemic)
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sodium hydroxide (for capillary conditioning)
-
Water (deionized)
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a phosphate buffer solution (e.g., 50 mM) and adjust the pH to 2.5 with phosphoric acid.
-
Dissolve SBE-β-CD in the phosphate buffer to a final concentration of 2-5 mM.
-
Filter the BGE through a 0.22 µm filter.
-
-
Sample Preparation:
-
Dissolve racemic alpha-Methyl DOPA in water or BGE to a suitable concentration (e.g., 0.5 mg/mL).
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH, water, and finally with the BGE.
-
Between runs, rinse the capillary with the BGE.
-
-
Electrophoretic Conditions:
-
Capillary: Untreated fused-silica
-
BGE: Phosphate buffer (pH 2.5) containing 2-5 mM SBE-β-CD
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Voltage: Apply a positive voltage (e.g., 15-25 kV).
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C).
-
Detection: UV at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the migration times and peak areas of the enantiomers.
-
Calculate the resolution and enantiomeric purity.
-
Visualizations
Chiral Method Development Workflow
The following diagram illustrates a typical workflow for developing a chiral separation method for a pharmaceutical compound like alpha-Methyl DOPA.
Caption: A logical workflow for chiral method development.
Mechanism of Action of alpha-Methyl DOPA
alpha-Methyl DOPA is a prodrug that is metabolized in the central nervous system to its active form, alpha-methylnorepinephrine. This active metabolite then acts as an agonist at presynaptic α2-adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.
Caption: Metabolic pathway and mechanism of action of alpha-Methyl DOPA.
References
Application Notes and Protocols for the Preparation of Stable D-alpha-Methyl DOPA Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alpha-Methyl DOPA is the inactive enantiomer of L-alpha-Methyl DOPA (Methyldopa), a well-known antihypertensive drug. In experimental settings, this compound serves as an essential negative control to elucidate the specific effects of its pharmacologically active L-isomer. The L-isomer acts as a prodrug, being metabolized into the active compound alpha-methylnorepinephrine, which is an agonist for α2-adrenergic receptors. In contrast, this compound is not metabolized to form active amine neurotransmitters[1][2]. Ensuring the stability of the this compound solution is critical for the accuracy and reproducibility of experimental results.
These application notes provide a detailed protocol for preparing stable aqueous solutions of this compound, along with information on its physicochemical properties, stability, and storage.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its handling and solution preparation requirements.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₄ | [1][2][3][4][5] |
| Molecular Weight | 211.21 g/mol | [1][2][3][4] |
| Appearance | Colorless crystals or a white to yellowish-white fine powder. | [6][7] |
| Solubility (at 25°C) | Water: Slightly soluble (~10 mg/mL)[6][8].Alcohol: Very slightly soluble (1:400)[6][7].Dilute Mineral Acids (e.g., HCl): Soluble[6][7]. | [6][7][8] |
| pH (Saturated Solution) | Approximately 5.0 | [2] |
| Stability | Hygroscopic; sensitive to prolonged exposure to air and light[9]. Solid form is stable at room temperature[6][10]. | [6][9][10] |
| Storage (Solid) | Store in a tightly sealed container, protected from light, at or below 25°C[6][10]. | [6][10] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acidic Stock Solution (10 mg/mL)
Aqueous solutions of this compound are most stable under acidic to neutral conditions (pH < 6.2)[9]. Preparing a stock solution in dilute hydrochloric acid enhances solubility and stability.
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl), sterile
-
Sterile, pyrogen-free water
-
50 mL sterile conical tubes or volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder and place it into a sterile 15 mL conical tube.
-
Dissolution: Add 5 mL of 0.1 M HCl to the tube. Vortex or stir with a magnetic stirrer until the powder is completely dissolved. The compound is readily soluble in dilute mineral acids[6][7].
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the total volume to 10 mL. This results in a final concentration of 10 mg/mL.
-
pH Check: Measure the pH of the solution. It should be in the acidic range, which is optimal for stability.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in small aliquots at 2-8°C for short-term use (up to 1 week) or at -20°C for long-term storage (up to 3 months). Protect from light by wrapping the tube in aluminum foil[9][10].
Protocol 2: Preparation of a Neutral Working Solution for In Vitro Experiments
For cell culture or other physiological experiments, a neutral pH working solution is often required. This should be prepared fresh from the acidic stock solution immediately before use due to reduced stability at higher pH levels[9].
Materials:
-
10 mg/mL this compound acidic stock solution (from Protocol 1)
-
Sterile 1 M Sodium Hydroxide (NaOH) or 1 M HEPES buffer
-
Sterile cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile tubes
Procedure:
-
Dilution: Add the required volume of the acidic stock solution to the desired volume of cell culture medium or physiological buffer to achieve the final experimental concentration. For example, to make a 100 µg/mL solution, add 100 µL of the 10 mg/mL stock to 9.9 mL of medium.
-
pH Adjustment: Slowly add sterile 1 M NaOH or a suitable buffer like HEPES drop-wise while monitoring the pH. Adjust the pH to the desired physiological range (e.g., 7.2-7.4). Caution: Aqueous solutions become unstable at pH 8.0, with decomposition occurring within 3-5 hours[9]. Avoid over-titrating.
-
Immediate Use: Use the freshly prepared neutral working solution immediately for your experiments to avoid degradation. Solutions may develop a reddish tint upon decomposition[9].
Stability and Handling
-
pH Sensitivity: The stability of this compound in aqueous solutions is highly dependent on pH. Solutions are stable for up to 50 hours at acidic or neutral pH (up to 6.2) but decompose rapidly at pH 8.0 and above[9].
-
Oxidation: The compound is sensitive to oxygen and light. Solutions can oxidize, indicated by a color change to red and eventually the formation of a black precipitate[9]. Always prepare solutions fresh and protect them from light.
-
Storage: Solid this compound should be stored in a cool, dark, and dry place. Acidic stock solutions are best stored frozen in aliquots to minimize freeze-thaw cycles.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a stable stock solution and a final working solution of this compound.
Metabolic Pathway Comparison
This diagram contrasts the metabolic fate of the inactive D-isomer with the active L-isomer (Methyldopa), highlighting why this compound serves as a negative control.
References
- 1. alpha Methyl L Dopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha-methyldopa | C10H13NO4 | CID 4138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyldopa - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Methyldopa (PIM 342) [inchem.org]
- 8. Methyldopa | 555-30-6 [chemicalbook.com]
- 9. METHYL DOPA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ghsupplychain.org [ghsupplychain.org]
Application Notes and Protocols for In Vitro Experimental Design Using D-alpha-Methyl DOPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alpha-Methyl DOPA, also known as methyldopa, is a centrally-acting antihypertensive agent. It is a prodrug that is metabolically converted to its active form, alpha-methylnorepinephrine. This active metabolite then functions as a selective agonist for α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system and a subsequent decrease in peripheral vascular resistance and blood pressure.[1] These application notes provide detailed protocols for the in vitro investigation of this compound's mechanism of action and effects on relevant cell types.
Mechanism of Action
This compound exerts its antihypertensive effects through a multi-step process within the sympathetic nervous system. As a structural analog of L-DOPA, it is actively transported into adrenergic neurons. Inside the neuron, it is metabolized by DOPA decarboxylase to alpha-methyldopamine, which is then converted by dopamine β-hydroxylase to alpha-methylnorepinephrine.[2] This alpha-methylnorepinephrine is stored in synaptic vesicles, displacing norepinephrine. Upon nerve stimulation, alpha-methylnorepinephrine is released into the synaptic cleft and acts as a "false neurotransmitter."[2] It has a higher affinity for presynaptic α2-adrenergic autoreceptors than for postsynaptic α1-adrenergic receptors.[3] Activation of these presynaptic α2-receptors inhibits further norepinephrine release, thus dampening the sympathetic tone.[3]
Data Presentation
Quantitative Analysis of this compound's In Vitro Effects
The following tables summarize quantitative data from in vitro studies on this compound and its active metabolite, alpha-methylnorepinephrine.
| Parameter | Value | Species/System | Reference |
| alpha-methylnorepinephrine | |||
| EC50 (Hyperpolarization) | 0.31 µM (0.13-0.73 µM) | Frog Sympathetic Ganglia | [4] |
| This compound | |||
| pEC50 (cAMP Inhibition) | 6.7 - 7.8 (for various α2-agonists) | SH-SY5Y Cells | [3] |
Table 1: Receptor Activity of this compound and its Active Metabolite. This table presents the effective concentrations of alpha-methylnorepinephrine and the potency range for α2-agonists in relevant in vitro systems.
| Analyte | Control (Mean ± SD) | Methyldopa (487.5 ng/ml) (Mean ± SD) | Methyldopa (975 ng/ml) (Mean ± SD) | Methyldopa (1950 ng/ml) (Mean ± SD) |
| Glucose (mg/dl) | 94.33 ± 16.5 | 73 ± 22.91 | 52.33 ± 26.1 | 37.66 ± 23.15 |
| Total Protein (g/dl) | 7.13 ± 0.5 | 6.5 ± 0.4 | 6.2 ± 0.37 | 5.8 ± 0.36 |
| Urea (mg/dl) | 28.33 ± 6.0 | 25.33 ± 5.5 | 23.33 ± 5.13 | 21.66 ± 4.5 |
| Total Cholesterol (mg/dl) | 164.33 ± 22.5 | 150.33 ± 20.8 | 138.66 ± 19.3 | 125.66 ± 18.9 |
| Triglyceride (mg/dl) | 110.33 ± 15.3 | 100.66 ± 14.1 | 92.33 ± 12.9 | 85.33 ± 11.8 |
| AST (U/L) | 25.66 ± 5.5 | 24.33 ± 5.1 | 22.66 ± 4.8 | 20.33 ± 4.2 |
| ALT (U/L) | 28.33 ± 6.2 | 27.66 ± 5.9 | 25.33 ± 5.4 | 23.66 ± 5.1 |
| LDH (U/L) | 350.66 ± 45.2 | 360.33 ± 48.1 | 375.66 ± 50.3 | 390.33 ± 52.7 |
| CK (U/L) | 150.33 ± 25.8 | 145.66 ± 24.9 | 140.33 ± 23.8 | 135.66 ± 22.9 |
Table 2: In Vitro Effect of this compound on Human Serum Biochemical Parameters. Data is presented as mean ± standard deviation. *P<0.05 indicates a significant difference from the control. This data is adapted from a study by Ibrahim et al.[5][6]
Experimental Protocols
Protocol 1: α2-Adrenergic Receptor Binding Assay in SH-SY5Y Cells
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound or its active metabolite, alpha-methylnorepinephrine, for α2-adrenergic receptors endogenously expressed in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Clonidine)
-
This compound or alpha-methylnorepinephrine
-
Non-specific binding control (e.g., Yohimbine)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Glass fiber filters
-
Cell scraper
-
Homogenizer
-
Centrifuge
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Membrane Preparation: a. Wash the confluent cells twice with ice-cold PBS. b. Scrape the cells in cold membrane preparation buffer. c. Homogenize the cell suspension using a Dounce homogenizer or a sonicator on ice. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris. e. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
Binding Assay: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration near its Kd, and 50 µL of either buffer (for total binding), non-specific binding control (e.g., 10 µM Yohimbine), or varying concentrations of this compound or alpha-methylnorepinephrine. b. Add 50 µL of the membrane preparation (containing 20-50 µg of protein) to each well. c. Incubate the plate at room temperature for 60-90 minutes.
-
Filtration and Counting: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold assay buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay in SH-SY5Y Cells
This protocol measures the ability of this compound to inhibit cyclic AMP (cAMP) production stimulated by forskolin in SH-SY5Y cells, which is a functional readout of α2-adrenergic receptor activation.
Materials:
-
SH-SY5Y cells
-
Serum-free culture medium
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
-
Cell lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment: a. The next day, wash the cells with serum-free medium. b. Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C. c. Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-20 minutes at 37°C.
-
Cell Lysis: a. Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Measurement: a. Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: a. Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. b. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition).
Protocol 3: Norepinephrine Release Assay in PC12 Cells
This protocol assesses the effect of this compound's active metabolite, alpha-methylnorepinephrine, on the release of norepinephrine from PC12 cells.
Materials:
-
PC12 cells
-
Complete growth medium
-
Krebs-Ringer buffer
-
High potassium Krebs-Ringer buffer (for depolarization)
-
This compound or alpha-methylnorepinephrine
-
Norepinephrine standard solutions
-
HPLC system with electrochemical detection
-
24-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: a. Culture PC12 cells in complete growth medium. b. For enhanced norepinephrine release, differentiate the cells by treating with Nerve Growth Factor (NGF) for 5-7 days.
-
Norepinephrine Loading (Optional): a. Incubate the cells with a known concentration of norepinephrine to load the synaptic vesicles. Wash thoroughly afterward.
-
Release Experiment: a. Wash the cells twice with Krebs-Ringer buffer. b. Incubate the cells with varying concentrations of this compound or alpha-methylnorepinephrine in Krebs-Ringer buffer for a defined period (e.g., 30 minutes). c. To stimulate release, replace the buffer with high potassium Krebs-Ringer buffer (containing the respective drug concentrations) and incubate for a short period (e.g., 5-10 minutes). d. Collect the supernatant (containing the released norepinephrine).
-
Quantification: a. Analyze the norepinephrine concentration in the supernatant using HPLC with electrochemical detection.
-
Data Analysis: a. Calculate the amount of norepinephrine released and compare the release in the presence of different concentrations of the test compound to the control (no drug). b. Express the results as a percentage of the control release.
Visualizations
Signaling Pathway of this compound
Caption: Metabolic conversion and mechanism of action of this compound.
Experimental Workflow for In Vitro Analysis
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Identification of alpha 2-adrenergic receptor sites in human retinoblastoma (Y-79) and neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional alpha2C-adrenoceptors in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 2-adrenergic hyperpolarization is not involved in slow synaptic inhibition in amphibian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Administration of D-alpha-Methyl DOPA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of D-alpha-Methyl DOPA (Methyldopa) to animal models, summarizing its mechanism of action, providing detailed experimental protocols, and presenting quantitative data from relevant studies.
Mechanism of Action
This compound is a centrally-acting antihypertensive agent.[1] Its mechanism of action involves its metabolism to a "false neurotransmitter," alpha-methylnorepinephrine.[2][3] This metabolite is less potent than norepinephrine and acts as an agonist at presynaptic α2-adrenergic receptors in the central nervous system.[1][4] This stimulation of α2-adrenergic receptors inhibits sympathetic outflow, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[1][2] Methyldopa is also an inhibitor of L-aromatic amino acid decarboxylase (LAAD), an enzyme involved in the synthesis of dopamine.[4]
Signaling Pathway
The signaling pathway for the antihypertensive effect of this compound is initiated by its conversion to alpha-methylnorepinephrine.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: Intravenous Administration and Blood Pressure Monitoring in Anesthetized Dogs
Objective: To evaluate the acute hypotensive effects of intravenously administered this compound in dogs.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride for injection[5]
-
Pentobarbital sodium (for anesthesia)
-
Intravenous infusion pump
-
Arterial catheter
-
Pressure transducer and data acquisition system
-
Male mongrel dogs
Procedure:
-
Animal Preparation: Anesthetize the dogs with an appropriate anesthetic agent (e.g., pentobarbital).
-
Drug Preparation: Prepare a solution of this compound for intravenous infusion. Dissolve the required amount of the drug in sterile 0.9% Sodium Chloride.[5] The solution should be filtered through a 0.2 µm filter to ensure sterility.[5]
-
Catheterization: Surgically implant a catheter into the femoral artery for direct blood pressure measurement. Connect the catheter to a pressure transducer.
-
Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) for at least 30 minutes.
-
Administration: Administer this compound via intravenous infusion. A study by Frankel et al. (1977) used a dose of 100 mg/kg.[6] Another study by Blower et al. (1976) infused 20 mg/kg over one hour.[7]
-
Blood Pressure Monitoring: Continuously monitor and record the MAP throughout the infusion and for a designated period post-infusion.
-
Data Analysis: Calculate the change in MAP from baseline to determine the hypotensive effect of the drug.
Protocol 2: Oral Administration and Cardiovascular Assessment in Conscious Rats
Objective: To assess the effects of chronic oral administration of this compound on blood pressure and heart rate in conscious, freely moving rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., water, methylcellulose)
-
Spontaneously Hypertensive Rats (SHR) or other appropriate rat strain
-
Arterial and venous catheters
-
Blood pressure transducer and swivel system for freely moving animals
-
Data acquisition software
Procedure:
-
Surgical Preparation:
-
Anesthetize the rats.
-
Implant a catheter into the abdominal aorta via the femoral artery for blood pressure measurement.[1]
-
Implant a catheter into the femoral vein for drug administration if needed.[1]
-
Exteriorize the catheters at the back of the neck.[1]
-
Allow a recovery period of at least 48 hours.[1]
-
-
Housing: House the rats individually in cages that allow for free movement while connected to the recording equipment via a swivel system.[1]
-
Drug Preparation: Prepare a suspension or solution of this compound in the chosen vehicle for oral gavage.
-
Administration: Administer this compound orally once or twice daily for the duration of the study. A study in dogs used a dose of 100 mg/kg orally twice daily for 3 days.[8] Reproduction studies in rats have used doses up to 100 mg/kg.[9]
-
Blood Pressure and Heart Rate Monitoring: Continuously record blood pressure and heart rate 24 hours a day for the duration of the study.[1]
-
Data Analysis: Analyze the data to determine the effect of this compound on mean blood pressure and heart rate over time.
Protocol 3: Measurement of Plasma Renin Activity in Dogs
Objective: To determine the effect of this compound on plasma renin activity (PRA).
Materials:
-
Chilled EDTA-coated blood collection tubes
-
Refrigerated centrifuge
-
-80°C freezer for sample storage
-
Commercially available PRA assay kit (enzymatic assay)
Procedure:
-
Blood Collection: Collect blood samples from the jugular or cephalic vein into pre-chilled EDTA tubes.[10][11]
-
Plasma Separation: Immediately place the blood tubes on ice and centrifuge at 4°C to separate the plasma.[3][10]
-
Sample Storage: Aliquot the plasma into cryovials and store at -80°C until analysis.[3][10]
-
PRA Measurement: Determine PRA using an enzymatic assay according to the manufacturer's instructions. This typically involves measuring the generation of angiotensin I.[3]
-
Data Expression: Express the results as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).[11]
Experimental Workflow
Caption: General experimental workflow.
Quantitative Data Summary
| Animal Model | Administration Route | Dose | Outcome | Reference |
| Dog | Intravenous | 100 mg/kg | Mean Arterial Pressure decreased from 127 ± 3 to 107 ± 4 mm Hg. Plasma Renin Activity decreased from 20.6 ± 4.8 to 10.9 ± 1.7 ng/ml/3 hr. | [6] |
| Dog | Intravenous Infusion (1 hr) | 20 mg/kg | Produced hypotension. | [7] |
| Dog | Oral | 100 mg/kg (twice daily for 3 days) | Significant decrease in mean blood pressure and heart rate. | [8] |
| Dog | Oral | 500 mg/day | No significant direct or adaptive response effects on blood pressure. | [12] |
| Dog | Oral | 1000 mg/day | Produced a direct hypotensive effect. | [12] |
| Dog | Oral | 2000 mg/day | Produced a blood pressure lowering response. | [12] |
| Rat | Not Specified | 100 mg/kg/day | No evidence of harm to the fetus in reproduction studies. | [9][13] |
| Mouse | Intraperitoneal | 50-200 mg/kg (single injection) | Abolished high-affinity binding to α2-receptor sites in the brain. | [13] |
| Mouse | Oral | up to 1000 mg/kg | No evidence of harm to the fetus in reproduction studies. | [9][13] |
| Rabbit | Oral | 200 mg/kg | No evidence of harm to the fetus in reproduction studies. | [9] |
Note: The effects of this compound can vary depending on the animal species, dose, and route of administration. Researchers should carefully consider these factors when designing their experiments. It is also important to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. A method for determination of renin activity in dog's plasma and renal tissue. | Semantic Scholar [semanticscholar.org]
- 3. Use of Plasma Renin Activity to Monitor Mineralocorticoid Treatment in Dogs with Primary Hypoadrenocorticism: Desoxycorticosterone Versus Fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Use of Plasma Renin Activity to Monitor Mineralocorticoid Treatment in Dogs with Primary Hypoadrenocorticism: Desoxycorticosterone Versus Fludrocortisone | Semantic Scholar [semanticscholar.org]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Effects of alpha-methyldopa on blood pressure in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Peripheral vascular actions of alpha-methyldopa in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. The circulating renin-angiotensin-aldosterone system is down-regulated in dogs with glomerular diseases compared to other chronic kidney diseases with low-grade proteinuria | PLOS One [journals.plos.org]
- 11. Plasma renin activity and aldosterone concentration in dogs with acquired portosystemic collaterals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of alpha-methyldopa in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. simsrc.edu.in [simsrc.edu.in]
Application Note: Enantioselective Quantification of D-alpha-Methyl DOPA in Human Plasma using LC-MS/MS
Introduction
Methyldopa is an antihypertensive agent whose pharmacological activity is primarily attributed to the L-enantiomer (L-alpha-Methyl DOPA). The D-enantiomer (D-alpha-Methyl DOPA) is considered an impurity and its presence can affect the therapeutic efficacy and safety of the drug.[1] Consequently, sensitive and selective analytical methods are required for the enantioselective quantification of this compound in biological matrices. This is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a chiral stationary phase for the separation of the enantiomers and protein precipitation for sample preparation, ensuring high throughput and sensitivity.
Principle
The method involves the separation of this compound and its L-enantiomer from plasma matrix components using a chiral High-Performance Liquid Chromatography (HPLC) column. A stable isotope-labeled internal standard (IS), such as methyldopa-D3, is used to ensure accuracy and precision. Following chromatographic separation, the analytes are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection technique allows for accurate quantification even at low concentrations.
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of methyldopa in human plasma. While specific data for the D-enantiomer is limited in publicly available literature, the presented data for total methyldopa is representative of the performance expected from such a method. Chiral separation would be an additional component of the method.
Table 1: Calibration and Linearity
| Parameter | Value | Reference |
| Linearity Range | 0.020 - 5.000 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Regression Model | Weighted Linear (1/x²) | [4] |
Table 2: Sensitivity and Precision
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.020 µg/mL (20 ng/mL) | [2] |
| Intra-day Precision (%RSD) | < 7.7% | [2] |
| Inter-day Precision (%RSD) | < 7.7% | [2] |
| Intra-day Accuracy (%Bias) | -8.0% to -1.3% | [2] |
| Inter-day Accuracy (%Bias) | -2.3% to 0.2% | [2] |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Methyldopa-D3 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ascorbic Acid (Stabilizer)
-
Ultrapure Water
-
Control Human Plasma (heparinized)
2. Standard and QC Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and Methyldopa-D3 in a methanol:water (50:50, v/v) solution containing 0.1% formic acid.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
-
Spiked Samples: Spike control human plasma with the appropriate working solutions to create calibration curve standards and QC samples.
3. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a stabilizer like ascorbic acid solution to prevent degradation.
-
Add 400 µL of the internal standard solution (Methyldopa-D3 in acetonitrile with 1% formic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at approximately 3500 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatograph (e.g., Shimadzu LC-20).
-
Chiral Column: A teicoplanin aglycone-based chiral stationary phase column is suitable for resolving methyldopa enantiomers.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM ammonium acetate, pH 4.0) and methanol in a ratio suitable for chiral separation (e.g., 20:80 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Injection Volume: 8 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., LCMS-8050).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Methyldopa: m/z 211.95 → 138.90
-
Methyldopa-D3 (IS): m/z 214.95 → 169.00
-
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Logical relationship of bioanalytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Spectrophotometric Determination of D-alpha-Methyl DOPA
Introduction
D-alpha-Methyl DOPA (Methyldopa) is a centrally-acting alpha-2 adrenergic agonist widely used as an antihypertensive agent, particularly for managing high blood pressure during pregnancy.[1][2] Its chemical structure, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, features a catechol moiety that is amenable to various color-forming reactions.[2][3] Accurate and reliable quantification of Methyldopa in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. While Methyldopa exhibits weak UV absorption, direct spectrophotometry is often not feasible for sensitive determination.[4] Consequently, several indirect spectrophotometric methods have been developed. These methods rely on chemical reactions that produce a colored derivative, allowing for quantification in the visible region of the electromagnetic spectrum.
This document provides detailed protocols for three distinct and validated spectrophotometric methods for the determination of this compound.
Method 1: Coupling with 2,6-Dichloroquinone-4-chlorimide (DCQ)
Principle
This method is based on the reaction between the phenolic group of Methyldopa and 2,6-dichloroquinone-4-chlorimide (DCQ), also known as Gibbs reagent. In an alkaline medium (pH 8.0), Methyldopa couples with DCQ to form a colored indophenol derivative.[4][5] The absorbance of the resulting yellow-orange product is measured at its maximum wavelength (λmax) of approximately 400 nm.[4][6] The intensity of the color is directly proportional to the concentration of Methyldopa in the sample.
Experimental Protocol
1. Reagents and Solutions Preparation:
-
Methyldopa Stock Solution (800 µg/mL): Accurately weigh 80 mg of anhydrous Methyldopa standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with deionized water.[4]
-
Methyldopa Working Standard Solution (80 µg/mL): Dilute 10 mL of the Methyldopa Stock Solution to 100 mL with deionized water in a volumetric flask.[4]
-
DCQ Reagent (0.125% w/v): Freshly prepare by dissolving 125 mg of 2,6-dichloroquinone-4-chlorimide in 100 mL of absolute ethanol.[4]
-
Acetate Buffer (1% w/v, pH 8.0): Prepare a 1% w/v solution of sodium acetate in deionized water and adjust the pH to 8.0 using acetic acid or sodium hydroxide as needed.
2. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 Methyldopa tablets.
-
Accurately weigh a portion of the powder equivalent to 80 mg of anhydrous Methyldopa and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and shake for 10 minutes to dissolve the active ingredient.
-
Dilute to the mark with deionized water, mix well, and filter the solution.
-
Dilute 1 mL of the clear filtrate to 10 mL with deionized water to obtain a nominal concentration of 80 µg/mL.[4]
3. Analytical Procedure:
-
Calibration Curve:
-
Pipette aliquots (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) of the Methyldopa Working Standard Solution (80 µg/mL) into a series of 10 mL volumetric flasks to get concentrations of 4, 8, 12, 16, and 20 µg/mL.[4][6]
-
To each flask, add 1 mL of acetate buffer (pH 8.0) and 1 mL of the freshly prepared DCQ reagent.[4]
-
Allow the reaction to proceed for 1 hour at room temperature.[4]
-
Dilute each solution to the mark with deionized water and mix well.
-
Measure the absorbance of each solution at 400 nm against a reagent blank prepared in the same manner without the Methyldopa standard.[4]
-
Plot the absorbance versus concentration to construct the calibration curve.
-
-
Sample Analysis:
-
Take 1.5 mL of the prepared sample solution (80 µg/mL) and transfer it to a 10 mL volumetric flask.
-
Add 1 mL of water, 1 mL of acetate buffer (pH 8.0), and 1 mL of DCQ reagent.[4]
-
Follow the same procedure as for the calibration curve (steps 3-5).
-
Determine the concentration of Methyldopa in the sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for Methyldopa determination using the DCQ method.
Caption: Proposed reaction pathway between Methyldopa and DCQ reagent.
Method 2: Oxidation-Reduction with N-Bromosuccinimide (NBS) and 3,3-Diaminobenzidine (DAB)
Principle
This method involves the oxidation of Methyldopa by an excess of N-bromosuccinimide (NBS) in an acidic medium. The unreacted NBS is then used to oxidize 3,3-diaminobenzidine (DAB), which acts as a chromogenic reducing agent. The resulting magenta-colored product exhibits maximum absorbance at 513 nm.[1][5] The absorbance of the final solution is proportional to the amount of Methyldopa initially present. The reaction is optimized at a pH of 5.0.[1]
Experimental Protocol
1. Reagents and Solutions Preparation:
-
Methyldopa Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure Methyldopa and dissolve it in 100 mL of distilled water in a volumetric flask.[1]
-
N-Bromosuccinimide (NBS) Solution (1x10⁻² M): Dissolve 0.0889 g of NBS in 50 mL of distilled water.[1]
-
3,3-Diaminobenzidine (DAB) Solution (1x10⁻³ M): Dissolve 0.0107 g of DAB in 50 mL of ethanol.[1]
-
pH 5.0 Medium: Use distilled water, as the pH of a saturated aqueous solution of Methyldopa is around 5.0. Alternatively, adjust the pH of the reaction mixture using HCl or NaOH as needed.[1]
2. Sample Preparation (from Tablets):
-
Weigh and powder 10 tablets.
-
Dissolve an accurately weighed amount of powder equivalent to 52.6 mg of Methyldopa in a small amount of hot distilled water in a 100 mL volumetric flask.
-
Filter the solution and wash the residue with hot distilled water.
-
Adjust the final volume of the filtrate to 100 mL with distilled water to get a stock solution of approximately 526 µg/mL.
-
Further dilute this stock solution with distilled water to obtain a working concentration within the calibration range (e.g., 10 µg/mL).[1]
3. Analytical Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions by pipetting appropriate volumes of the Methyldopa stock solution into 10 mL volumetric flasks to achieve final concentrations in the range of 0.5–10 µg/mL.[1]
-
To each flask, add a consistent volume of NBS solution (e.g., 0.05 mL of 1x10⁻² M).[1]
-
Then add a consistent volume of DAB solution (e.g., 0.30 mL of 1x10⁻³ M).[1]
-
Ensure the final pH of the mixture is approximately 5.0.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the magenta-colored solution at 513 nm against a reagent blank.[1][5]
-
Plot the absorbance versus concentration to create the calibration curve.
-
-
Sample Analysis:
-
Take a suitable aliquot of the prepared tablet solution and place it in a 10 mL volumetric flask.
-
Add the same volumes of NBS and DAB reagents as used for the calibration standards.
-
Dilute to volume with distilled water.
-
Measure the absorbance at 513 nm and determine the concentration from the calibration curve.
-
Visualization
Caption: Experimental workflow for the NBS-DAB oxidation-reduction method.
Method 3: Complexation with Ammonium Molybdate
Principle
This simple and rapid method is based on the complexation reaction between the catechol group of Methyldopa and molybdate ions (from ammonium molybdate) to form a stable, water-soluble yellow-colored complex.[7] The absorbance of this complex is measured at its λmax of 410 nm. The optimal pH range for the formation and stability of the complex is between 3.5 and 7.5.[7] The color intensity is directly proportional to the concentration of Methyldopa.
Experimental Protocol
1. Reagents and Solutions Preparation:
-
Methyldopa Stock Solution: Prepare a stock solution of known concentration (e.g., 750 µg/mL) in deionized water.
-
Ammonium Molybdate Solution (1.0% m/v): Dissolve 1.0 g of ammonium molybdate in 100 mL of deionized water.[7]
2. Sample Preparation (from Tablets):
-
Prepare a filtered aqueous solution from powdered tablets to obtain a known nominal concentration (e.g., 750 µg/mL).[7]
3. Analytical Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions by transferring aliquots of the Methyldopa stock solution into 5 mL volumetric flasks to cover the concentration range of 50–200 µg/mL.[7]
-
To each flask, add a sufficient volume of the 1.0% ammonium molybdate solution.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of the yellow complex at 410 nm against a reagent blank.[7]
-
Plot the absorbance versus concentration to construct the calibration curve.
-
-
Sample Analysis:
-
Transfer an aliquot of the prepared tablet solution (e.g., containing 750 µg) into a 5 mL volumetric flask.
-
Follow the same procedure as for the calibration curve (steps 2-4).
-
Calculate the concentration of Methyldopa in the sample using the regression equation from the calibration graph.[7]
-
Visualization
Caption: Experimental workflow for the ammonium molybdate complexation method.
Summary of Quantitative Data
The following table summarizes and compares the key analytical parameters for the described spectrophotometric methods.
| Parameter | Method 1: DCQ Coupling | Method 2: NBS & DAB | Method 3: Molybdate Complexation | Other Reported Methods |
| λmax (nm) | 400[4][6] | 513[1][5] | 410[7] | 458 (Diazotization)[3], 597 (Anisidine)[2], 423 (Fe(III) Complex)[8] |
| Linearity Range (µg/mL) | 4–20[4][6] | 0.5–10[1][5] | 50–200[7] | 1.0-17.5 (Oxidative Coupling)[9], 0.5-80 (Anisidine)[2] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Not Reported | 2.58 x 10⁴[5] | Not Reported | 0.9694 x 10⁴ (p-Aminophenol)[9], 1.37 x 10⁴ (o-Tolidine)[10] |
| Limit of Detection (LOD) (µg/mL) | 1.1[4][6] | 0.171[1][5] | Not Reported | 0.0353 (Anisidine)[2], 0.262 (p-Aminophenol)[9], 0.15 (o-Tolidine)[10] |
| Limit of Quantification (LOQ) (µg/mL) | 3.21[4][6] | 0.571[1][5] | Not Reported | 0.2691 (Anisidine)[2], 0.874 (p-Aminophenol)[9] |
| Correlation Coefficient (r or R²) | r = 0.9975[4][6] | R² = 0.9988[1] | r = 0.9999[7] | R² = 0.9967 (p-Aminophenol)[9], r = 0.9992 (Anisidine)[2] |
| Stoichiometry (Drug:Reagent) | 1:3[4][6] | Not Directly Stated | Not Reported | 1:1 (p-Aminophenol)[9], 1:1 (Anisidine)[2] |
| Reaction Medium | Acetate Buffer (pH 8.0)[4] | Acidic Medium (pH 5.0)[1] | pH 3.5 - 7.5[7] | Alkaline (Anisidine)[2], Acidic (p-Aminophenol)[9] |
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moca.net.ua [moca.net.ua]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. Colorimetric assay of methyldopa bulk drug and tablets as its Fe(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: D-alpha-Methyl DOPA Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with D-alpha-Methyl DOPA (methyldopa) in control experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Readings in Biochemical Assays
Question: Why are my measurements for urinary uric acid, serum creatinine, or AST unexpectedly altered in my this compound control group?
Answer: this compound has been documented to interfere with certain colorimetric and spectrophotometric laboratory assays. This interference can lead to erroneous results that are not a true reflection of the biological state of the sample.
Troubleshooting Steps:
-
Review Assay Methodology: Confirm the specific methodology of your assays. This compound is known to interfere with the phosphotungstate method for uric acid and the alkaline picrate method for creatinine.[1]
-
Consult Assay Kit Inserts: Carefully review the product inserts for your assay kits for any known interferences with methyldopa or similar compounds.
-
Alternative Assays: If interference is suspected, consider using an alternative assay method that is not susceptible to interference from this compound. For example, enzymatic assays for creatinine may be a suitable alternative.
-
Spike and Recovery Experiment: To confirm interference, perform a spike and recovery experiment. Add a known amount of this compound to a blank sample and your control sample and measure the analyte of interest. A significant deviation from the expected recovery rate would indicate interference.
-
Fluorescence Interference: Be aware that this compound fluoresces at the same wavelengths as catecholamines. This can lead to falsely elevated readings of urinary catecholamines in spectrophotometric or fluorometric assays.[1] If measuring catecholamines, consider using a method like liquid chromatography-mass spectrometry (LC-MS) that can distinguish between methyldopa and endogenous catecholamines.
Issue 2: Positive Coombs Test or Signs of Hemolysis in Animal Models
Question: My control animals treated with this compound are showing a positive direct Coombs test and/or signs of hemolytic anemia. Is this an expected outcome?
Answer: Yes, this can be an expected, though not universal, side effect of this compound administration. Methyldopa can induce the formation of autoantibodies against red blood cells, leading to a positive direct antiglobulin (Coombs) test and, in some cases, hemolytic anemia.[1][2]
Troubleshooting and Verification Steps:
-
Confirm with Coombs Test: If hemolysis is suspected, a direct Coombs test is the primary diagnostic tool. A positive result in the methyldopa-treated group, but not in the vehicle control group, strongly suggests a drug-induced immune reaction.
-
Monitor Hematological Parameters: In addition to the Coombs test, monitor hematological parameters such as hematocrit, hemoglobin, and red blood cell count. A decrease in these parameters in the methyldopa group could indicate hemolytic anemia.
-
Dose and Duration: The development of a positive Coombs test is often related to the dose and duration of methyldopa treatment. It is more common with higher doses and prolonged administration (typically 6-12 months in humans, which may translate to shorter periods in animal models depending on the species and metabolism).[1]
-
Consider the Mechanism: The autoantibodies induced by methyldopa are typically IgG and can react with the animal's own red blood cells even in the absence of the drug.[1] This is a crucial point for interpreting results, as the effect may persist for some time after cessation of treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally-acting alpha-2 adrenergic agonist.[2] It is a prodrug that is converted in the brain to its active metabolite, alpha-methylnorepinephrine. Alpha-methylnorepinephrine acts as a "false neurotransmitter" at presynaptic alpha-2 adrenergic receptors. This leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.[2]
Q2: Can this compound cause liver toxicity in experimental animals?
A2: Yes, this compound has been associated with hepatotoxicity, which can manifest as either acute or chronic hepatitis.[3][4] In animal models, this may be observed as an elevation in serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).[5][6] The mechanism is thought to be immune-mediated.[4][7] Researchers should consider monitoring liver function tests in long-term studies involving high doses of methyldopa.
Q3: Are there any known off-target effects of this compound that could confound my experimental results?
A3: Beyond the interference with biochemical assays and induction of autoimmunity, this compound has been shown to have other effects that could be considered "off-target" depending on the experimental context. For instance, it can influence myometrial contractility and adrenergic receptor affinity in rats, which could be a confounding factor in reproductive toxicology studies.[8] Additionally, some studies in spontaneously hypertensive rats have shown that methyldopa can affect behavior, such as performance in an elevated plus-maze, which is a measure of anxiety.[9]
Q4: What is a standard protocol for preparing this compound for in vitro experiments?
A4: this compound has limited solubility in neutral aqueous solutions. A common approach is to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes for aliquots
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Sterilization: While DMSO at high concentrations is generally sterile, for critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light.
Important Considerations:
-
Final DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.[10]
Data Presentation
Table 1: In Vitro Effects of this compound on Serum Biochemical Parameters
| Analyte | Methyldopa Concentration (mg/dL) | % Change from Control | Reference |
| Glucose | 12.5 | ↓ 20% | [11] |
| 25 | ↓ 45% | [11] | |
| 50 | ↓ 60% | [11] | |
| Total Protein | 12.5 | ↓ 15% | [11] |
| 25 | ↓ 30% | [11] | |
| 50 | ↓ 40% | [11] | |
| Urea | 12.5 | ↓ 10% | [11] |
| 25 | ↓ 25% | [11] | |
| 50 | ↓ 35% | [11] | |
| Total Cholesterol | 12.5 | ↓ 18% | [11] |
| 25 | ↓ 32% | [11] | |
| 50 | ↓ 48% | [11] | |
| AST | 12.5 | ↓ 8% | [11] |
| 25 | ↓ 15% | [11] | |
| 50 | ↓ 25% | [11] | |
| ALT | 12.5 | ↓ 5% | [11] |
| 25 | ↓ 12% | [11] | |
| 50 | ↓ 20% | [11] |
Note: The data presented are illustrative of the potential for in vitro interference and may not be directly transferable to all experimental systems. The direction and magnitude of the effect can vary depending on the assay methodology and experimental conditions.
Table 2: Effects of this compound on Liver and Kidney Function Markers in Male Mice (60-day oral gavage)
| Parameter | Control Group | T1 (250 mg/kg) | T2 (500 mg/kg) | p-value | Reference |
| Urea (mg/dL) | 28.4 ± 2.1 | 45.6 ± 3.5 | 58.2 ± 4.9 | < 0.05 | [5] |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | < 0.05 | [5] |
| GPT (ALT) (U/L) | 32.1 ± 2.8 | 55.4 ± 4.7 | 72.9 ± 6.1 | < 0.05 | [5] |
| GOT (AST) (U/L) | 85.3 ± 7.2 | 128.6 ± 10.9 | 165.4 ± 14.2 | < 0.05 | [5] |
Values are presented as mean ± standard deviation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. droracle.ai [droracle.ai]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methyldopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methyldopa Hepatotoxicity: A Paradoxical High-Risk Pregnancy | Utuama | Journal of Clinical Gynecology and Obstetrics [jcgo.org]
- 5. Study the Effect of Different Doses of Methyldopa on Some Physiological Functions for Liver and Kidney of Male Mice | SAR Publication [sarpublication.com]
- 6. A Rare Case of Methyldopa-Induced Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Methyldopa-induced hepatitis during the postpartum period - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of alpha-methyldopa on myometrial noradrenaline release and myometrial contractility in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the antihypertensive drugs alpha-methyldopa and hydralazine on the performance of spontaneously hypertensive rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Navigating the Stereochemical Stability of D-alpha-Methyl DOPA in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the stereochemical stability of D-alpha-Methyl DOPA in solution. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this resource aims to equip scientists with the knowledge to mitigate and analyze the potential for racemization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For chiral drugs like alpha-Methyl DOPA, typically only one enantiomer (the L-form, or L-alpha-Methyl DOPA) possesses the desired therapeutic activity, while the other (the D-form) may be inactive or contribute to off-target effects. Therefore, unintended racemization of this compound to L-alpha-Methyl DOPA in a solution intended for analytical or biological studies can lead to inaccurate results and misinterpretation of experimental outcomes.
Q2: What are the primary factors that can induce racemization of this compound in solution?
The stereochemical integrity of alpha-amino acids and their derivatives, including this compound, is primarily influenced by the following factors in solution:
-
pH: Both acidic and basic conditions can catalyze the racemization of amino acids. The mechanism generally involves the deprotonation and subsequent reprotonation of the alpha-carbon.
-
Temperature: Higher temperatures provide the necessary activation energy for the racemization process to occur more rapidly.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state during racemization.
-
Presence of Catalysts: Certain catalysts, such as metal ions, can facilitate the racemization process.
Q3: How can I minimize the risk of racemization during my experiments?
To maintain the enantiomeric purity of this compound solutions, consider the following precautions:
-
pH Control: Whenever possible, maintain the pH of the solution within a neutral range (pH 6-8), as extreme pH values can accelerate racemization. Studies on similar catecholamines have shown that acidification to a pH range of 2.0-3.0 can ensure stability against degradation, which may also help in preserving stereochemical integrity.[1][2]
-
Temperature Management: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen) to minimize the rate of potential racemization.
-
Solvent Selection: Use aprotic solvents if the experimental design allows, as they are less likely to facilitate proton exchange at the alpha-carbon. For aqueous solutions, buffered systems are recommended.
-
Minimize Exposure to Light and Oxygen: While not directly causing racemization, degradation of the catechol moiety can complicate analysis. Protect solutions from light and consider de-gassing solvents to remove oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results for this compound concentration. | Partial racemization of the D-enantiomer to the L-enantiomer, leading to a decrease in the measured concentration of the D-form. | 1. Verify the pH and temperature of your stock and working solutions. 2. Analyze a freshly prepared standard to compare with the stored solution. 3. Perform a chiral HPLC analysis to quantify the presence of the L-enantiomer. |
| Unexpected biological activity observed in an experiment designed to study the D-enantiomer. | The presence of the pharmacologically active L-enantiomer due to racemization. | 1. Immediately analyze the enantiomeric purity of the solution used in the experiment using a validated chiral HPLC method. 2. Review solution preparation and storage procedures to identify potential causes of racemization. |
| Difficulty in achieving baseline separation of D- and L-alpha-Methyl DOPA in chiral HPLC. | Suboptimal chromatographic conditions. | 1. Optimize the mobile phase composition, including the type and concentration of the chiral selector and any additives like acids or bases. 2. Adjust the column temperature and flow rate. 3. Ensure the column is properly conditioned and has not exceeded its lifespan. |
Quantitative Data on Racemization
For analogous compounds like catecholamines, stability is significantly affected by pH, with greater stability observed at lower pH values.[1][2] Researchers should, therefore, empirically determine the extent of racemization under their specific experimental conditions by employing a stability-indicating chiral analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Racemization Potential
This protocol outlines a forced degradation study to intentionally induce and evaluate the racemization of this compound under various stress conditions.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
- Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
- Phosphate buffers (e.g., pH 7.4)
- High-purity water
- Methanol, Acetonitrile (HPLC grade)
- Chiral HPLC column capable of separating D- and L-alpha-Methyl DOPA
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
- Stress Conditions:
- Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
- Neutral Hydrolysis: Mix an aliquot of the stock solution with a neutral buffer (e.g., pH 7.4 phosphate buffer). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
- Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).
- Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for chiral HPLC analysis.
- Quantification: Use a validated chiral HPLC method (see Protocol 2) to determine the percentage of L-alpha-Methyl DOPA formed in each sample.
Protocol 2: Chiral HPLC Method for the Quantification of D- and L-alpha-Methyl DOPA
This protocol provides a general framework for a chiral HPLC method to separate and quantify the enantiomers of alpha-Methyl DOPA. Method optimization will be required based on the specific column and instrumentation used.
1. Instrumentation and Columns:
- High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.
- Chiral stationary phase (CSP) column. Teicoplanin-based columns have been shown to be effective for the separation of methyldopa enantiomers.
2. Example Chromatographic Conditions:
- Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (e.g., 1000:0.05:0.05, v/v/v) has been reported for use with a teicoplanin column in polar organic mode.
- Flow Rate: Typically 0.5 - 1.5 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Detection Wavelength: Approximately 280 nm.
3. System Suitability:
- Inject a solution containing both D- and L-alpha-Methyl DOPA to ensure adequate resolution between the two enantiomeric peaks (Resolution > 1.5).
- Evaluate parameters such as tailing factor and theoretical plates to ensure good chromatographic performance.
4. Quantification:
- Prepare calibration standards of both D- and L-alpha-Methyl DOPA.
- Construct calibration curves by plotting peak area against concentration for each enantiomer.
- Determine the concentration of each enantiomer in the test samples by interpolating their peak areas from the respective calibration curves.
Visualizations
References
- 1. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm the enantiomeric purity of a D-alpha-Methyl DOPA sample
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for confirming the enantiomeric purity of a D-alpha-Methyl DOPA sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the enantiomeric purity of this compound?
The most common and established methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Chiral HPLC and CE are separation techniques that physically separate the D- and L-enantiomers, while polarimetry measures the bulk optical rotation of the sample. NMR spectroscopy, often with the use of chiral solvating agents, can be used to distinguish between enantiomers by creating diastereomeric environments.
Q2: Which method offers the highest sensitivity and accuracy for detecting the L-enantiomer impurity?
Chiral HPLC is generally considered one of the most sensitive and accurate methods for determining the enantiomeric purity of alpha-Methyl DOPA.[1] Modern methods using specialized chiral stationary phases, such as teicoplanin-based columns, can achieve very low detection limits, often below 0.1% for the unwanted enantiomer.[1][2] Chiral Capillary Electrophoresis (CE) also offers high efficiency and sensitivity, with detection limits as low as 0.48 µM for DOPA enantiomers.[3]
Q3: My laboratory has a limited budget. What is the most cost-effective method?
Polarimetry is often the most cost-effective method if the equipment is already available, as it is a long-established technique for analyzing chiral compounds.[4][5] However, it is significantly less sensitive than chromatographic methods and may not be suitable for detecting very low levels of the enantiomeric impurity.[1] If a standard HPLC system is available, the primary additional cost would be the chiral column.
Q4: How do I choose between Chiral HPLC and Chiral Capillary Electrophoresis (CE)?
The choice depends on available instrumentation and specific analytical needs.
-
Chiral HPLC is a robust and widely used technique with a vast array of available chiral stationary phases, offering versatility.[6] It is often preferred for routine quality control.
-
Chiral CE offers extremely high separation efficiency, short analysis times, and requires very small sample volumes and reagents.[7][8] It can be an excellent alternative, especially for complex mixtures or when sample amount is limited.
Q5: Can I use Nuclear Magnetic Resonance (NMR) without a chiral auxiliary?
No, standard NMR spectroscopy cannot distinguish between enantiomers directly as they have identical spectra in an achiral environment.[9] To determine enantiomeric purity using NMR, a chiral discriminating agent, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), must be used to induce a chemical shift difference between the enantiomers.[10][11]
Troubleshooting Guides
Chiral HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Peak Resolution | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., teicoplanin, polysaccharide-based).[2][12] |
| Suboptimal mobile phase composition. | Adjust the ratio of organic modifier, buffer pH, or type/concentration of additives.[2] | |
| Inappropriate column temperature. | Optimize the column temperature; lower temperatures often improve resolution but increase analysis time. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competitor amine (e.g., triethylamine) to the mobile phase for basic compounds like Methyldopa.[1] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Retention Time Drift | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
Chiral Capillary Electrophoresis (CE)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Enantiomeric Separation | Inappropriate chiral selector or concentration. | Screen different chiral selectors (e.g., various cyclodextrins) and optimize their concentration in the background electrolyte (BGE).[3][13] |
| Incorrect BGE pH. | Optimize the pH of the BGE to ensure proper ionization of the analyte and interaction with the chiral selector.[13] | |
| Poor Resolution / Broad Peaks | Joule heating. | Reduce the applied voltage or use a capillary with a larger internal diameter. |
| Sample overload. | Decrease the injection time or the sample concentration. | |
| Long or Unstable Migration Times | Capillary wall interactions. | Use a coated capillary or modify the BGE with additives to reduce wall interactions.[8] |
| Inconsistent electroosmotic flow (EOF). | Ensure the capillary is properly conditioned before each run. |
Polarimetry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable or Drifting Readings | Temperature fluctuations in the sample cell. | Use a polarimeter with precise temperature control and allow the sample to thermally equilibrate.[14] |
| Air bubbles in the sample cell. | Ensure the cell is filled carefully to avoid trapping air bubbles in the light path. | |
| Inaccurate Specific Rotation | Incorrect sample concentration. | Prepare the sample solution with high accuracy using a calibrated analytical balance and volumetric flasks.[15] |
| Presence of other optically active impurities. | Purify the sample before analysis. This is a key limitation of polarimetry.[5] | |
| Incorrect wavelength. | Ensure the measurement is performed at the specified wavelength (usually the sodium D-line, 589 nm).[14] |
Method Selection and Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process for method selection and the general workflow for a chiral HPLC experiment.
Caption: Decision tree for selecting an analytical method.
Caption: General workflow for chiral HPLC analysis.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC using a Teicoplanin-based Column
This method is adapted from published procedures for the analysis of methyldopa enantiomers and is suitable for accurate quantification.[1][2]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Teicoplanin aglycone column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents:
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
This compound sample
-
L-alpha-Methyl DOPA reference standard
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | 20mM Ammonium Acetate Buffer (pH 4.0) / Methanol (20:80, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 45°C[2] |
| Detection Wavelength | 280 nm[16] |
| Injection Volume | 10 µL |
4. Procedure:
-
Mobile Phase Preparation: Prepare the 20mM ammonium acetate buffer and adjust the pH to 4.0. Mix with methanol in the specified 20:80 ratio. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Standard Preparation: Prepare a solution of the L-alpha-Methyl DOPA reference standard at the same concentration. A resolution solution containing both enantiomers should also be prepared to confirm peak identification and resolution.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and standard solutions and record the chromatograms. The L-enantiomer is expected to elute before the D-enantiomer on this type of column.
-
Calculation: Calculate the enantiomeric purity by determining the area percentage of the this compound peak relative to the total area of both enantiomer peaks.
Enantiomeric Purity (%) = (Area_D / (Area_D + Area_L)) * 100
Protocol 2: Chiral Capillary Electrophoresis (CE)
This method uses a cyclodextrin chiral selector and is adapted from published methods for DOPA enantiomers.[3][13]
1. Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., ~50 cm total length)
-
Data acquisition and processing software
2. Reagents:
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the chiral selector.[13]
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Deionized water
-
This compound sample
3. Electrophoretic Conditions:
| Parameter | Value |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer (pH 2.5) containing 5 mM SBE-β-CD[13] |
| Applied Voltage | +20 kV |
| Capillary Temperature | 25°C |
| Detection Wavelength | 214 nm |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
4. Procedure:
-
BGE Preparation: Prepare the 25 mM phosphate buffer and adjust the pH to 2.5 using phosphoric acid. Dissolve the required amount of SBE-β-CD to achieve a 5 mM concentration.
-
Capillary Conditioning: Condition the new capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the BGE.
-
Sample Preparation: Dissolve the this compound sample in deionized water or BGE to a concentration of approximately 0.1 mg/mL.
-
Analysis: Pre-rinse the capillary with BGE. Inject the sample and apply the voltage. The enantiomers will migrate at different velocities due to their differential interaction with the chiral selector.
-
Calculation: Determine the enantiomeric purity based on the corrected peak area percentages of the two enantiomer peaks.
Protocol 3: Polarimetry
This is a classical pharmacopoeial method for assessing optical purity.[1][5]
1. Instrumentation and Materials:
-
Polarimeter with a sodium lamp (589 nm)
-
Temperature-controlled sample cell (100 mm path length)
-
Calibrated analytical balance and volumetric flasks
2. Reagents:
-
Solvent: As specified by the relevant pharmacopeia (e.g., a solution of aluminum chloride).[17]
-
This compound sample
3. Measurement Conditions:
| Parameter | Value |
| Wavelength | 589 nm (Sodium D-line) |
| Temperature | 20°C or 25°C (must be constant and recorded)[14] |
| Path Length | 1.0 dm (100 mm) |
| Sample Concentration | Accurately prepare a solution (e.g., 1 g in 20 mL).[17] |
4. Procedure:
-
Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank solvent reading.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the specified solvent in a volumetric flask to a precise concentration (c, in g/mL).
-
Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and allow the temperature to stabilize. Record the observed optical rotation (α).
-
Calculation:
-
Calculate the specific rotation [α] of the sample using the formula: [α] = α / (l × c) , where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.[5]
-
Compare the calculated specific rotation with the known specific rotation of pure this compound.
-
Calculate the optical purity: Optical Purity (%) = ([α]_sample / [α]_pure_enantiomer) * 100
Note: Enantiomeric excess (e.e.) is often assumed to be equal to optical purity, though this is not always strictly true.[4]
-
References
- 1. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Capillary Electrophoresis-Mass Spectrometry of DOPA: Evidence for Its Enantioselective Metabolism in PC-12 Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enantiomeric separation of dihydroxyphenylalanine (DOPA), methyldihydroxyphenylalanine (MDOPA) and hydrazinomethyldihydroxyphenylalanine (CDOPA) by using capillary electrophoresis with sulfobutyl ether-beta-cyclodextrin as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. medwinpublisher.org [medwinpublisher.org]
- 16. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
D-alpha-Methyl DOPA stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of D-alpha-Methyl DOPA (also known as Methyldopa) during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
A1: this compound is susceptible to three main degradation pathways:
-
Oxidation: The catechol group in this compound is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored degradation products.
-
Hydrolysis: Under acidic conditions, this compound can undergo hydrolysis.
-
Enzymatic Degradation: In the presence of enzymes like dopa decarboxylase, this compound can undergo oxidative deamination to form 3,4-dihydroxyphenylacetone and ammonia.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it at room temperature (20°C to 25°C or 68°F to 77°F) in a well-closed container, protected from light.[2] For formulated products like tablets, long-term stability studies are often conducted at 30°C with 65% or 75% relative humidity.[2]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of a solution significantly impacts the stability of this compound. It is more stable in acidic to neutral solutions. As the pH becomes more alkaline, the rate of oxidation increases.
Q4: What are the known degradation products of this compound?
A4: One of the primary degradation products identified is 3,4-dihydroxyphenylacetone , which is formed through oxidative deamination.[1] Other potential degradation products can arise from the oxidation of the catechol ring, leading to the formation of quinones and other colored compounds.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Discoloration of solid this compound (yellowing or browning) | Oxidation due to improper storage (exposure to light, air, or high humidity). | 1. Ensure the compound is stored in a tightly sealed, light-resistant container. 2. Store in a desiccator to minimize moisture exposure. 3. Before use, visually inspect the powder for any color change. |
| Precipitation or cloudiness in this compound solutions | - The concentration exceeds the solubility in the chosen solvent. - Change in pH of the solution. - Interaction with components in the media. | 1. Verify the solubility of this compound in your specific solvent and concentration. 2. Check and adjust the pH of the solution to a more acidic range if necessary. 3. When preparing solutions in complex media (e.g., cell culture media), add the this compound stock solution slowly while stirring. |
| Inconsistent or unexpected experimental results | Degradation of this compound stock solutions. | 1. Prepare fresh stock solutions for critical experiments. 2. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Protect stock solutions from light by using amber vials or wrapping them in aluminum foil. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound during sample preparation or analysis. | 1. Use a validated stability-indicating HPLC method. 2. Prepare samples immediately before analysis. 3. Ensure the mobile phase is degassed and at the appropriate pH. 4. Check for potential interactions between this compound and other components in the sample matrix. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its degradation products. Method optimization and validation are crucial for specific applications.
Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its process-related impurities and degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from high aqueous to high organic content to ensure elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase A). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample in the diluent to a known concentration.
-
Forced Degradation Studies (Stress Testing):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: Inject the standard solutions, the unstressed sample solution, and the stressed sample solutions into the HPLC system.
-
Data Evaluation:
-
Assess the separation of the main this compound peak from any degradation peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug.
-
Calculate the percentage of degradation in each stress condition.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Chiral HPLC Separation of alpha-Methyl DOPA Enantiomers
Welcome to the technical support center for the chiral separation of alpha-Methyl DOPA enantiomers by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you achieve optimal separation results.
Troubleshooting Guide
This section addresses common issues encountered during the chiral HPLC separation of alpha-Methyl DOPA enantiomers in a question-and-answer format.
Poor or No Enantiomeric Separation
Question: Why am I observing poor or no separation between the alpha-Methyl DOPA enantiomers?
Answer: Poor or no separation is a common challenge in chiral chromatography and typically points to suboptimal selection of the Chiral Stationary Phase (CSP) or mobile phase conditions. Since enantiomers have identical physical and chemical properties in an achiral environment, their separation relies on the formation of transient diastereomeric complexes with the CSP.
Troubleshooting Steps:
-
Evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical factor in a chiral separation. For alpha-Methyl DOPA, a macrocyclic glycopeptide-based CSP, such as teicoplanin aglycone, has been shown to be highly effective. If you are using a different type of CSP (e.g., a polysaccharide-based column) and observing poor results, consider screening different CSPs.
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol) significantly impact selectivity. Methanol is often a good starting point for separations on teicoplanin-based CSPs.
-
Aqueous Component and pH: Since alpha-Methyl DOPA is an amino acid with an acidic pKa of approximately 2.21, the pH of the mobile phase is crucial. The pH should be controlled to be at least one pH unit away from the analyte's pKa to ensure a consistent ionization state and stable retention times. A mobile phase pH of 4.0 has been used successfully.
-
Additives: For ionizable compounds like alpha-Methyl DOPA, the addition of acidic or basic modifiers to the mobile phase can improve peak shape and resolution. For example, a mobile phase containing methanol, acetic acid, and triethylamine has been used for D-methyldopa determination on a teicoplanin column.[1]
-
-
Adjust the Column Temperature: Lowering the column temperature generally improves chiral resolution by enhancing the stability of the transient diastereomeric complexes. However, this is not a universal rule, and in some cases, a higher temperature might be beneficial. A temperature of 45°C has been shown to provide excellent resolution for alpha-Methyl DOPA on a teicoplanin aglycone column.[2]
Poor Peak Shape (Tailing or Fronting)
Question: My peaks for alpha-Methyl DOPA are tailing or fronting. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise the accuracy and precision of your results. Tailing peaks are often caused by unwanted secondary interactions between the analyte and the stationary phase, while fronting is typically a sign of column overload.
Troubleshooting Steps for Tailing Peaks:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for alpha-Methyl DOPA. An incorrect pH can lead to mixed ionization states, causing peak tailing.
-
Mobile Phase Additives: The use of additives like triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can help to mask active sites on the stationary phase that may be causing secondary interactions.
-
Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace the guard column if necessary.
Troubleshooting Steps for Fronting Peaks:
-
Sample Concentration: Reduce the concentration of your sample or the injection volume. Column overload is a common cause of peak fronting.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the best type of Chiral Stationary Phase (CSP) for separating alpha-Methyl DOPA enantiomers?
A1: Macrocyclic glycopeptide-based CSPs, particularly those based on teicoplanin and its aglycone, have demonstrated excellent selectivity and resolution for alpha-Methyl DOPA enantiomers.[1][2] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are also widely used for a broad range of chiral compounds and could be considered in a screening approach.
Q2: Should I use isocratic or gradient elution for chiral separations?
A2: Isocratic elution (constant mobile phase composition) is generally preferred for chiral separations. This is because the separation mechanism relies on specific and steady interactions between the enantiomers and the CSP, which can be disrupted by a changing mobile phase composition.
Q3: How does the mobile phase pH affect the separation of alpha-Methyl DOPA?
A3: The mobile phase pH is a critical parameter as it influences the ionization state of the alpha-Methyl DOPA molecule. With an acidic pKa of around 2.21, at a pH below this value, the carboxylic acid group will be protonated, while at a higher pH, it will be deprotonated. This change in charge affects the molecule's interaction with the stationary phase and thus its retention and separation. For reproducible results, it is recommended to use a buffered mobile phase with a pH at least one unit away from the pKa.[3]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature can be a powerful tool for optimization. In many cases, decreasing the temperature can improve resolution. However, the effect of temperature can be unpredictable, and in some instances, an increase in temperature may be beneficial. For the separation of alpha-Methyl DOPA on a teicoplanin aglycone column, a temperature of 45°C was found to be optimal.[2]
Q5: What are some common mobile phase additives used in chiral HPLC, and why are they used?
A5: Mobile phase additives are often used to improve peak shape and selectivity for ionizable compounds. For acidic compounds, a basic additive like diethylamine (DEA) or triethylamine (TEA) is often used. For basic compounds, an acidic additive such as trifluoroacetic acid (TFA) or formic acid is common. These additives help to suppress unwanted interactions with the stationary phase and ensure the analyte is in a single ionic form.
Data Summary
The following table summarizes a successful, validated HPLC method for the separation of alpha-Methyl DOPA enantiomers.
| Parameter | Condition |
| Chiral Stationary Phase | Teicoplanin Aglycone |
| Mobile Phase | 20mM Ammonium Acetate Buffer (pH 4.0) / Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Resolution (Rs) | 5.05 |
| Total Run Time | < 5 minutes |
| (Data sourced from a study on a superficially porous particle-based macrocyclic glycopeptide stationary phase)[2] |
Experimental Protocol
Objective: To achieve baseline separation of alpha-Methyl DOPA enantiomers.
Materials:
-
HPLC system with UV detector
-
Teicoplanin aglycone chiral column
-
alpha-Methyl DOPA standard
-
HPLC-grade methanol
-
Ammonium acetate
-
Glacial acetic acid (to adjust pH)
-
HPLC-grade water
Methodology:
-
Mobile Phase Preparation:
-
Prepare a 20mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water.
-
Adjust the pH of the buffer to 4.0 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the 20mM ammonium acetate buffer (pH 4.0) with methanol in a 20:80 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a stock solution of alpha-Methyl DOPA in the mobile phase.
-
Dilute the stock solution to the desired concentration for injection.
-
-
HPLC Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the column temperature to 45°C.
-
Set the UV detector to the appropriate wavelength for alpha-Methyl DOPA.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample.
-
Acquire the data for a sufficient amount of time to allow for the elution of both enantiomers (typically less than 5 minutes under these conditions).
-
-
Analysis:
-
Integrate the peaks and calculate the resolution between the two enantiomers. A resolution of >1.5 is considered baseline separation.
-
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: Effect of pH on alpha-Methyl DOPA's ionization state.
References
Optimizing mobile phase for chiral chromatography of D-alpha-Methyl DOPA
Welcome to the technical support center for the chiral chromatography of D-alpha-Methyl DOPA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the successful enantiomeric separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a chiral separation method for this compound?
A1: The selection of the appropriate chiral stationary phase (CSP) is the most crucial initial step. For this compound, which is an amino acid derivative, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and teicoplanin aglycone, have proven to be highly effective.[1][2] These CSPs offer multiple interaction sites, leading to excellent enantioselectivity for polar and ionizable molecules.
Q2: Which chromatographic modes are most suitable for the chiral separation of this compound?
A2: Both reversed-phase and polar organic modes have been successfully employed for the chiral separation of this compound.[1][3] The choice between these modes will depend on the specific CSP being used and the desired retention and selectivity. A systematic screening of different modes is recommended during method development.
Q3: Why are mobile phase additives necessary for the chiral separation of this compound?
A3: Mobile phase additives are crucial for controlling the ionization state of this compound and for enhancing the chiral recognition by the stationary phase. Since this compound is an amino acid, it has both acidic (carboxylic acid) and basic (amino) functional groups. Acidic additives, such as acetic acid or trifluoroacetic acid (TFA), and basic additives, like triethylamine (TEA) or diethylamine (DEA), are used to optimize peak shape and resolution.[3][4][5]
Q4: How does the organic modifier in the mobile phase affect the separation?
A4: The type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol) significantly impact retention times and enantioselectivity. In reversed-phase mode, increasing the organic modifier concentration generally decreases retention time. The choice of organic modifier can also influence the chiral recognition mechanism, so it is an important parameter to optimize.[6]
Q5: Can temperature be used to optimize the separation?
A5: Yes, temperature is a valuable tool for optimizing chiral separations. Varying the column temperature can affect the kinetics of the interactions between the analyte and the CSP, which can lead to changes in selectivity and resolution. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) during method development.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition (pH, organic modifier, additives).3. Incorrect chromatographic mode (Reversed-Phase, Normal-Phase, Polar Organic). | 1. Screen different CSPs, particularly macrocyclic glycopeptide phases like teicoplanin or teicoplanin aglycone.2. Systematically vary the mobile phase pH, the type and concentration of the organic modifier, and the type and concentration of acidic and basic additives.[6]3. Evaluate the separation in both reversed-phase and polar organic modes. |
| Peak Tailing | 1. Secondary interactions between the analyte and the silica support.2. Suboptimal mobile phase pH leading to mixed ionization states.3. Column overload. | 1. Add a basic modifier like triethylamine (TEA) to the mobile phase to mask active silanol groups.2. Adjust the mobile phase pH to ensure a consistent ionization state of this compound.3. Reduce the sample concentration or injection volume. |
| Poor Peak Shape (Broadening) | 1. High flow rate.2. Mismatch between sample solvent and mobile phase.3. Column degradation. | 1. Optimize the flow rate; chiral separations often benefit from lower flow rates.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Flush the column with a strong solvent or, if performance is not restored, replace the column.[7] |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or temperature.3. "Memory effect" from previous analyses.[7] | 1. Ensure the column is fully equilibrated with the mobile phase before each injection.2. Use a temperature-controlled column compartment and ensure accurate mobile phase preparation.3. Dedicate a column to a specific method or implement a rigorous column cleaning protocol between different methods.[7] |
| High Backpressure | 1. Blockage of the column inlet frit.2. Precipitation of sample or buffer in the mobile phase.3. Particulate matter from the sample. | 1. Reverse-flush the column (if permitted by the manufacturer).2. Ensure the mobile phase components are fully dissolved and compatible.3. Filter all samples before injection. |
Experimental Protocols
Protocol 1: Reversed-Phase Chiral Separation of this compound
This protocol is based on a validated method for the fast separation of methyldopa enantiomers.[1]
-
Chiral Stationary Phase: Teicoplanin aglycone-based CSP (e.g., CHIROBIOTIC TAG)
-
Mobile Phase: 20 mM Ammonium acetate buffer pH 4.0 / Methanol (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: Polar Organic Mode Chiral Separation of this compound
This protocol is adapted from a method developed for the determination of D-methyldopa.[3]
-
Chiral Stationary Phase: Teicoplanin-based CSP (e.g., CHIROBIOTIC T)
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (1000:0.05:0.05, v/v/v)
-
Flow Rate: 0.7 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the sample in methanol.
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Chiral Separation of this compound (Illustrative Data)
| Mobile Phase Composition | Chiral Stationary Phase | Chromatographic Mode | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 20mM Ammonium acetate pH 4.0 / MeOH (20:80) | Teicoplanin Aglycone | Reversed-Phase | 3.5 | 4.8 | > 4.0 |
| 20mM Ammonium acetate pH 5.0 / MeOH (30:70) | Teicoplanin Aglycone | Reversed-Phase | 4.2 | 5.5 | 3.5 |
| MeOH / Acetic Acid / TEA (1000:0.05:0.05) | Teicoplanin | Polar Organic | 6.8 | 8.2 | > 2.5 |
| ACN / Acetic Acid / TEA (1000:0.1:0.1) | Teicoplanin | Polar Organic | 5.5 | 6.5 | 2.1 |
| Hexane / Ethanol / DEA (80:20:0.1) | Polysaccharide-based | Normal Phase | 9.1 | 10.5 | 1.8 |
Note: This table presents illustrative data based on typical chromatographic behavior. Actual results may vary depending on the specific column, instrumentation, and experimental conditions.
Visualizations
Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to optimizing the mobile phase for the chiral separation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: D-alpha-Methyl DOPA Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the interference of D-alpha-Methyl DOPA (also known as alpha-methyldopa) in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with certain biochemical assays?
A1: this compound is a centrally-acting antihypertensive drug.[1][2] Its structure is analogous to L-DOPA, the precursor to dopamine.[3][4] The interference arises because this compound is metabolized in the body to alpha-methylnorepinephrine, which acts as a "false neurotransmitter."[3][4] This metabolite, along with this compound itself, can be structurally similar to endogenous catecholamines (e.g., dopamine, norepinephrine, epinephrine) and their metabolites (e.g., metanephrines), leading to cross-reactivity in certain analytical methods.[5]
Q2: Which biochemical assays are most susceptible to interference from this compound?
A2: Assays for catecholamines and metanephrines are most affected.[5][6] Older, less specific methods like the trihydroxyindole (THI)-fluorometric procedure are particularly prone to significant interference, often resulting in falsely elevated readings.[5] While modern techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer much better specificity, interference can still occur, especially in urinary normetanephrine measurements.[5][7]
Q3: Can this compound interfere with assays other than those for catecholamines?
A3: Yes, there is evidence of potential interference in other assays. For instance, it has been associated with presumptive positive results in urine drug screens for acetaminophen.[8] Additionally, in vitro studies have shown that this compound can cause significant alterations in the measured concentrations of glucose, total protein, urea, total cholesterol, and triglycerides. However, its effect on the phosphotungstate method for uric acid analysis was found to be insignificant at therapeutic concentrations.[9]
Q4: How can I minimize or eliminate interference from this compound in my experiments?
A4: The most effective strategy is to use highly specific analytical methods. HPLC with electrochemical detection or LC-MS/MS are the recommended methods for measuring catecholamines and metanephrines in samples from patients treated with this compound, as these methods can chromatographically separate the interfering compounds from the analytes of interest.[5][7] If possible, discontinuing the drug for an appropriate period before sample collection is another option, though this should only be done under medical supervision.
Troubleshooting Guides
Problem 1: Falsely elevated catecholamine or metanephrine levels in a patient sample.
-
Possible Cause: Interference from this compound or its metabolites, especially if using a non-specific assay method.
-
Troubleshooting Steps:
-
Verify the analytical method used. If a fluorometric or other less specific method was employed, re-analyze the sample using a more specific technique like HPLC with electrochemical detection or LC-MS/MS.[5]
-
Review the patient's medication history. Confirm if the patient is taking this compound.
-
Consult with the laboratory. Discuss the potential for interference and the availability of alternative, more specific testing methods.
-
Problem 2: Unexpected results in a urine drug screen.
-
Possible Cause: Cross-reactivity of this compound or its metabolites with the immunoassay used in the drug screen.
-
Troubleshooting Steps:
-
Confirm the presumptive positive result with a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.
-
Review the patient's medication list for this compound and other potentially interfering substances.[8]
-
Problem 3: Inconsistent results in general clinical chemistry assays.
-
Possible Cause: In vitro interference of this compound with the assay reagents.
-
Troubleshooting Steps:
-
Review the literature for known interferences of this compound with the specific assays .
-
Consider the concentration of the drug in the sample, as interference may be dose-dependent.
-
If possible, use an alternative assay method that is known to be less susceptible to this type of interference.
-
Quantitative Data on Interference
The following table summarizes the impact of this compound on catecholamine and metanephrine measurements using different analytical methods.
| Analyte | Assay Method | Effect of this compound Administration | Reference |
| Free Urinary Epinephrine | Trihydroxyindole (THI) Fluorometric | Significantly Elevated (P < 0.001) | [5] |
| Free Urinary Epinephrine | HPLC | No Significant Change | [5] |
| Free Urinary Norepinephrine | Trihydroxyindole (THI) Fluorometric | Significantly Elevated (P < 0.001) | [5] |
| Free Urinary Norepinephrine | HPLC | No Significant Change | [5] |
| Free Urinary Dopamine | Trihydroxyindole (THI) Fluorometric | Significantly Elevated (P < 0.001) | [5] |
| Free Urinary Dopamine | HPLC | No Significant Change | [5] |
| Urinary Normetanephrine | Fluorometric Analysis | Slightly Increased (P < 0.05) | [5] |
| Urinary Normetanephrine | HPLC | Slightly Decreased (P < 0.05) | [5] |
| Urinary Metanephrine | Trihydroxyindole (THI) Fluorometric | Slightly Elevated | [5] |
Experimental Protocols
Key Experiment: Analysis of Catecholamines and Metanephrines by HPLC
This protocol provides a general methodology for the analysis of catecholamines and their metabolites in urine, designed to minimize interference from this compound.
-
Sample Preparation:
-
Collect a 24-hour urine sample in a container with an appropriate preservative (e.g., hydrochloric acid).
-
To an aliquot of the urine sample, add an internal standard.
-
Perform a solid-phase extraction (SPE) or alumina extraction to isolate the catecholamines and metanephrines from the urine matrix and from interfering substances.
-
-
Chromatographic Separation:
-
System: A high-performance liquid chromatograph equipped with a C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous-organic mobile phase (e.g., a phosphate buffer with an ion-pairing agent and methanol) is used to separate the compounds. A gradient elution may be necessary for optimal separation.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
-
Detection:
-
Electrochemical Detector: An electrochemical detector with a glassy carbon working electrode is used for sensitive and selective detection of catecholamines and metanephrines. The detector potential is optimized for the analytes of interest.
-
-
Quantification:
-
The concentrations of the analytes are determined by comparing their peak areas to those of the internal standard and a calibration curve generated from standards of known concentrations.
-
Visualizations
References
- 1. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 4. biolife-publisher.it [biolife-publisher.it]
- 5. HPLC for urinary catecholamines and metanephrines with alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 2, Medications and diets that may cause false-positive results of catecholamines and their metabolites - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Computational Approach to Identify Interfering Medications on Urine Drug Screening Assays without Data from Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-methyldopa interference with the phosphotungstate uric acid test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-alpha-Methyl DOPA Degradation Pathway Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-alpha-Methyl DOPA. The information is designed to address specific issues that may be encountered during experimental investigations of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under experimental stress conditions?
A1: this compound, like its L-isomer (methyldopa), is susceptible to degradation primarily through oxidation, especially under alkaline conditions and exposure to light. At a pH of 8.0, decomposition can occur within 3 to 5 hours, often indicated by a color change in the solution to red, eventually forming a black precipitate.[1] The catechol moiety is prone to oxidation, which can lead to the formation of o-quinones and subsequent polymerization. While this compound is metabolized to a minimal extent in vivo to 3-O-methyl-α-methyldopa and 3,4-dihydroxyphenylacetone, it does not typically form amine metabolites.[2] Enzymatic degradation, for instance by tyrosinase, can also lead to oxidation.
Q2: My this compound solution is changing color during my experiment. What does this indicate?
A2: A color change, often to a yellow, red, or brown hue, is a common indicator of the oxidative degradation of the catechol group in this compound. This process can be accelerated by exposure to air (oxygen), light, and alkaline pH. To minimize this, it is recommended to use freshly prepared solutions, protect them from light, and consider working under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a major concern.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A3: Unexpected peaks can arise from several sources. They may be degradation products formed during sample preparation or storage. It is also possible that they are impurities from the initial material or contaminants from solvents or the HPLC system itself. To identify the source, it is advisable to run a blank (injection of the mobile phase), analyze a freshly prepared standard, and review the storage conditions of your sample. If degradation is suspected, performing forced degradation studies under controlled conditions can help in identifying the degradation product peaks.
Q4: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A4: A stability-indicating method must be able to separate the intact this compound from its degradation products. Key considerations include:
-
Column Selection: A C18 column is commonly used for catecholamine analysis.
-
Mobile Phase: A buffered mobile phase is crucial to control the ionization of the molecule and achieve reproducible retention times. A pH around 3-4 is often a good starting point.
-
Detector: UV detection is common, with a wavelength set around the absorbance maximum of this compound (approximately 280 nm).
-
Forced Degradation: The method must be validated by demonstrating separation of the main peak from the peaks of degradation products generated under various stress conditions (acid, base, oxidation, heat, and light).
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation. 4. Presence of silanol interactions. | 1. Optimize the mobile phase pH to ensure consistent ionization of this compound. 2. Reduce the sample concentration or injection volume. 3. Wash the column with a strong solvent or replace it if necessary. 4. Use a mobile phase with a competing base or an end-capped column. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or pH. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Inadequate column equilibration. | 1. Ensure accurate and consistent preparation of the mobile phase. Use a buffer. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. 4. Allow sufficient time for the column to equilibrate with the mobile phase before injections. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the injection sequence. 3. Keep the autosampler temperature controlled (cooled) if the sample is unstable at room temperature. |
Experimental Condition Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid Degradation in Solution | 1. High pH of the solution. 2. Exposure to oxygen. 3. Exposure to light. | 1. Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) where catecholamines are generally more stable. 2. Degas the solvent and/or purge the solution with an inert gas like nitrogen or argon. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Inconsistent Degradation Rates in Forced Degradation Studies | 1. Inconsistent temperature control. 2. Variable concentration of stressor (e.g., acid, base, oxidizing agent). 3. Inconsistent exposure to light in photostability studies. | 1. Use a calibrated oven or water bath for thermal degradation studies. 2. Prepare fresh and accurately measured stressor solutions for each experiment. 3. Ensure consistent light intensity and distance from the light source for all samples in photostability testing. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods. The following are general protocols that can be adapted. A concentration of 1 mg/mL of this compound in a suitable solvent (e.g., water or methanol:water mixture) is a typical starting point.
1. Acid Hydrolysis:
-
Protocol: Treat the this compound solution with 0.1 M HCl.
-
Conditions: Incubate at 60°C for 24 hours.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
-
Protocol: Treat the this compound solution with 0.1 M NaOH.
-
Conditions: Keep at room temperature and monitor for degradation. Due to the instability in alkaline conditions, degradation may be rapid.
-
Analysis: At shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
3. Oxidative Degradation:
-
Protocol: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂).
-
Conditions: Store at room temperature for 24 hours, protected from light.
-
Analysis: Analyze samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) by HPLC.
4. Thermal Degradation:
-
Protocol: Store a solution of this compound and the solid compound.
-
Conditions: Place in a temperature-controlled oven at 60°C for 7 days.
-
Analysis: Analyze samples of the solution and dissolved solid at regular intervals (e.g., daily) by HPLC.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound and the solid compound to light.
-
Conditions: Place samples in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze the exposed and control samples at the end of the exposure period by HPLC.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound to illustrate expected outcomes. Actual results will vary based on specific experimental conditions.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ~5% | 1 |
| 0.1 M NaOH | 2 hours | Room Temp | >50% | 2-3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~20% | 2 |
| Thermal (Solid) | 7 days | 60°C | <2% | 1 |
| Thermal (Solution) | 7 days | 60°C | ~10% | 1-2 |
| Photolytic (Solid) | - | - | <1% | 0 |
| Photolytic (Solution) | - | - | ~15% | 2 |
Visualizations
Caption: General degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for forced degradation studies of this compound.
References
How to prevent enzymatic conversion of D-alpha-Methyl DOPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-alpha-Methyl DOPA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to enzymatic conversion in our experimental system?
A1: While the L-isomer of alpha-Methyl DOPA is a known substrate for the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), the D-isomer is largely considered to be pharmacologically inert and not readily decarboxylated.[1] However, some minor metabolic conversion of this compound may occur. For experiments requiring absolute stability of the compound, it is recommended to take preventative measures.
Q2: What is the primary enzyme responsible for the conversion of alpha-Methyl DOPA?
A2: The primary enzyme responsible for the decarboxylation of alpha-Methyl DOPA is DOPA decarboxylase (DDC/AADC).[2] This enzyme converts L-alpha-Methyl DOPA into alpha-methyldopamine.[2]
Q3: How can I prevent the enzymatic conversion of this compound in my experiments?
A3: The most effective way to prevent the enzymatic conversion of this compound is to use a DOPA decarboxylase inhibitor. The two most common and potent inhibitors are Carbidopa and Benserazide.[3][4] These inhibitors act peripherally and are highly effective at preventing the decarboxylation of DOPA analogs.
Troubleshooting Guide
Issue: I am observing unexpected degradation of my this compound in my in vitro assay.
| Possible Cause | Troubleshooting Steps |
| Enzymatic Conversion | 1. Confirm DDC Activity: If your experimental system (e.g., cell lysate, tissue homogenate) contains DOPA decarboxylase, enzymatic conversion is a likely cause. 2. Introduce a DDC Inhibitor: Add Carbidopa or Benserazide to your reaction mixture. See the "Inhibitor Profiles" table below for recommended starting concentrations. 3. Heat Inactivation: As a control, heat-inactivate your enzyme source (e.g., by boiling) before adding this compound to see if the degradation is prevented. |
| Non-Enzymatic Degradation (Oxidation) | 1. Check pH: this compound is more susceptible to oxidative degradation at alkaline pH.[5][6] Ensure your buffers are within a stable pH range (ideally slightly acidic to neutral). 2. Minimize Oxygen Exposure: Degas your buffers and solutions. If possible, perform experiments under an inert atmosphere (e.g., nitrogen or argon). 3. Protect from Light: DOPA compounds can be light-sensitive. Store stock solutions and conduct experiments in light-protected containers or environments.[7] 4. Use Antioxidants: Consider adding antioxidants like ascorbic acid to your solutions to prevent oxidation. |
| Contamination | 1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from contaminating enzymes or oxidizing agents. 2. Maintain Sterile/Clean Technique: Use appropriate sterile or clean techniques to prevent microbial contamination, which could introduce enzymes that may degrade your compound. |
Inhibitor Profiles
The following table summarizes the properties of the two primary DOPA decarboxylase inhibitors.
| Inhibitor | Mechanism of Action | Relative Potency | Recommended Starting Concentration (in vitro) |
| Carbidopa | Peripheral DOPA decarboxylase inhibitor.[4] | Less potent than Benserazide.[3] | 10-100 µM |
| Benserazide | Peripheral DOPA decarboxylase inhibitor.[3][4] | Approximately 10 times more potent than Carbidopa.[3] | 1-10 µM |
Experimental Protocols
Protocol 1: In Vitro DOPA Decarboxylase (DDC) Activity Assay
This protocol provides a general method to assess the activity of DDC on a substrate like L-alpha-Methyl DOPA (as a positive control) or to test for any residual activity on this compound.
Materials:
-
This compound or L-alpha-Methyl DOPA
-
Source of DDC enzyme (e.g., purified enzyme, tissue homogenate, cell lysate)
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.2, containing 0.1 mM pyridoxal-5'-phosphate)
-
DDC inhibitor (Carbidopa or Benserazide) for control experiments
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column for separation and detection of the substrate and product
Procedure:
-
Prepare Reagents: Prepare stock solutions of the substrate and inhibitors in an appropriate solvent. Prepare the reaction buffer and keep it on ice.
-
Enzyme Preparation: Prepare the DDC enzyme source. If using tissue homogenates or cell lysates, ensure they are clarified by centrifugation.
-
Reaction Setup: In a microcentrifuge tube, add the following in order:
-
Reaction buffer
-
DDC enzyme source
-
(Optional) DDC inhibitor (for inhibition experiments)
-
-
Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the substrate (D- or L-alpha-Methyl DOPA) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the chosen temperature for a specific time period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., an equal volume of cold 0.4 M perchloric acid).
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by HPLC to quantify the amount of substrate remaining and the amount of product (alpha-methyldopamine) formed.
Protocol 2: Testing the Efficacy of DDC Inhibitors
This protocol is an extension of the DDC activity assay to determine the inhibitory potential of compounds like Carbidopa and Benserazide.
Procedure:
-
Follow steps 1 and 2 of the DDC Activity Assay protocol.
-
Inhibitor Concentration Gradient: Prepare a series of dilutions of the inhibitor (Carbidopa or Benserazide) to test a range of concentrations.
-
Reaction Setup: Set up multiple reactions as described in step 3 of the DDC Activity Assay protocol. To each reaction, add a different concentration of the inhibitor. Include a "no inhibitor" control.
-
Pre-incubation with Inhibitor: Pre-incubate the enzyme with the inhibitor in the reaction buffer at the desired temperature for 10-15 minutes before adding the substrate.
-
Continue Assay: Proceed with steps 5-9 of the DDC Activity Assay protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the "no inhibitor" control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Enzymatic conversion pathway of this compound.
Caption: Mechanism of DOPA decarboxylase inhibition.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 3. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levodopa with benserazide or carbidopa in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the oxidation pathway of alpha-methyldopa catalysed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating the Challenges of D-alpha-Methyl DOPA Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges of D-alpha-Methyl DOPA in common laboratory buffers. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate smooth and accurate experimentation.
Troubleshooting Guide: Common Solubility Issues and Solutions
Researchers working with this compound may encounter several common issues related to its solubility. This guide provides a systematic approach to troubleshooting these problems.
| Problem | Potential Cause | Recommended Solution |
| Powder does not dissolve in aqueous buffer. | Low intrinsic solubility: this compound has limited solubility in neutral aqueous solutions. | 1. Acidify the buffer: Solubility significantly increases in acidic conditions. Adjust the pH of your buffer to a more acidic range (e.g., pH 4.0-5.0) with a suitable acid (e.g., HCl). 2. Use an alternative solvent for stock solution: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid affecting your experiment. |
| Solution is cloudy or forms a precipitate after initial dissolution. | Supersaturation: The concentration of this compound may be above its solubility limit in the specific buffer and conditions. pH shift: The addition of the compound may have altered the buffer's pH to a range where solubility is lower. | 1. Gentle heating and sonication: Warm the solution gently (e.g., to 37°C) and use a sonicator to aid dissolution. Avoid excessive heat, which can cause degradation. 2. Verify and adjust pH: Measure the pH of the final solution and adjust it back to the desired range if necessary. |
| Precipitation occurs when adding a stock solution to the experimental medium (e.g., cell culture media). | Solvent incompatibility: The organic solvent of the stock solution (e.g., DMSO) may cause the compound to precipitate when introduced to the aqueous medium. "Salting out" effect: High salt concentrations in the medium can decrease the solubility of the compound. | 1. Minimize organic solvent concentration: Use a higher concentration stock solution to minimize the volume added to the medium. 2. Perform serial dilutions: Instead of a single large dilution, perform several smaller, sequential dilutions into the medium. 3. Conduct a compatibility test: Before the main experiment, mix a small amount of the stock solution with the medium to check for precipitation. |
| Solution changes color (e.g., turns pink, brown, or black) over time. | Degradation: this compound is susceptible to oxidation and degradation, especially at neutral to alkaline pH and when exposed to light and air. Degradation has been observed in phosphate buffer at pH 6.8. | 1. Use freshly prepared solutions: Prepare solutions immediately before use. 2. Protect from light and air: Store solutions in amber vials or wrap containers in foil. Purge solutions with an inert gas like nitrogen or argon if possible. 3. Maintain acidic pH: Work at a more acidic pH where the compound is more stable. 4. Consider antioxidants: For some applications, the addition of an antioxidant like ascorbic acid may help stabilize the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is slightly soluble in water and alcohol. Its aqueous solubility is approximately 10 mg/mL at 25°C. The pH of a saturated aqueous solution is around 5.0. It is practically insoluble in chloroform and ether but dissolves in dilute mineral acids.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. It is an amphoteric molecule with both acidic and basic functional groups. Its solubility is significantly higher in acidic conditions (pH < 5) due to the protonation of the amino group. As the pH increases towards neutral and alkaline, the solubility generally decreases.
Q3: In which common laboratory buffers can I dissolve this compound?
A3: While specific quantitative data across a wide pH range is limited in publicly available literature, general guidelines are as follows:
-
Acetate Buffers (acidic pH): These are a good choice due to the higher solubility of this compound at acidic pH. For instance, acetate buffer at pH 4.5 has been used for dissolution testing.[1]
-
Phosphate Buffers: Solubility in phosphate buffers is pH-dependent. While it has been used at pH 6.8 for dissolution studies, there are reports of degradation at this pH, indicated by a color change in the solution.[1][2] Therefore, caution is advised, and freshly prepared solutions are recommended. Its solubility in standard phosphate-buffered saline (PBS) at physiological pH (~7.4) is limited and may lead to precipitation.[1]
-
TRIS Buffers: There is currently no readily available data on the solubility of this compound in TRIS buffers. It is recommended to perform a preliminary solubility test to determine its suitability for your specific application and desired concentration.
Q4: Can I prepare a concentrated stock solution of this compound?
A4: Yes, preparing a concentrated stock solution in an organic solvent is a common strategy to overcome aqueous solubility limitations. This compound is soluble in DMSO up to 75 mM.[3] When using a DMSO stock, it is crucial to ensure the final concentration of DMSO in your experimental system is low enough (typically below 1%) to not affect the biological outcome.
Q5: How should I store solutions of this compound?
A5: Due to its sensitivity to light, air, and pH-dependent degradation, it is always recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, solutions should be stored in tightly sealed, light-protected containers (e.g., amber vials) at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C can be considered, but repeated freeze-thaw cycles should be avoided.
Data Presentation: Solubility Overview
The following tables summarize the available quantitative and qualitative solubility data for this compound.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature | Solubility |
| Water | 25°C | ~10 mg/mL (~47.3 mM) |
| DMSO | Not Specified | Up to 75 mM (~15.8 mg/mL)[3] |
Note: The aqueous solubility can be influenced by the exact solid-state form (anhydrous vs. sesquihydrate) of the compound.
Table 2: Qualitative Solubility and Buffer Recommendations
| Buffer System | pH Range | Solubility and Stability Considerations | Recommendation |
| Acetate Buffer | Acidic (e.g., 4.5) | Higher solubility.[1] | Recommended |
| Phosphate Buffer | Neutral (e.g., 6.8) | Limited solubility and potential for degradation.[1][2] | Use with caution, prepare fresh |
| Phosphate-Buffered Saline (PBS) | Physiological (~7.4) | Limited solubility, risk of precipitation.[1] | Not recommended for high concentrations |
| TRIS Buffer | Neutral to Alkaline | No data available. | Requires preliminary testing |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 211.21 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out 10.56 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or warm it gently to 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol provides a general procedure for determining the thermodynamic solubility of this compound in a specific aqueous buffer.[4][5]
Materials:
-
This compound powder
-
Chosen aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.5)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a glass vial (e.g., 20-30 mg to 1 mL of buffer). The solid should be clearly visible at the bottom of the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C). Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifugation: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean tube. Discard the initial few drops of the filtrate.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Accurately dilute the saturated supernatant with the buffer to a concentration that falls within the range of the standard curve.
-
Analyze the diluted supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
-
Calculation: Determine the concentration of this compound in the saturated supernatant from the calibration curve. This value represents the thermodynamic solubility of the compound in the tested buffer at the specified temperature.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing common solubility issues with this compound.
Caption: General experimental workflow for determining the aqueous solubility of this compound.
References
Validation & Comparative
A Comparative Analysis of D- vs. L-alpha-Methyl DOPA on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the stereoisomers of alpha-Methyl DOPA, D-alpha-Methyl DOPA and L-alpha-Methyl DOPA (also known as methyldopa), on cell viability. While L-alpha-Methyl DOPA is a well-established antihypertensive medication, emerging research suggests differential effects of its enantiomers on cell health and proliferation, with implications for drug development and toxicology. This document synthesizes available experimental data to elucidate these differences.
Summary of Effects on Cell Viability
Experimental evidence, primarily from studies on neuronal and cancer cell lines, indicates that the L-isomer of alpha-Methyl DOPA generally exhibits greater biological activity and toxicity compared to the D-isomer. The L-enantiomer has been shown to be more potent in affecting cell viability, a critical consideration in evaluating the therapeutic index and potential side effects of this compound.
Key Findings:
-
L-alpha-Methyl DOPA demonstrates greater cytotoxicity than this compound. In studies on embryonic mesencephalic dopamine neurons, a clear toxicity profile was established where the L-isomer was significantly more toxic than the D-isomer.
-
Antitumor activity has been observed for alpha-Methyl DOPA. Research on lymphocytic leukemia cell lines (L1210 and P388) has shown that alpha-methyldopa, along with other L-dopa analogs, possesses antitumor properties. While these initial studies did not always differentiate between the isomers, the higher general biological activity of the L-isomer suggests it is the primary contributor to this effect.
Quantitative Data Comparison
To date, a limited number of studies have directly compared the cytotoxic effects of D- and L-alpha-Methyl DOPA using quantitative measures such as IC50 values. The following table summarizes the key findings from available literature.
| Isomer | Cell Line | Assay | Endpoint | Result | Reference |
| L-alpha-Methyl DOPA | Embryonic mesencephalic dopamine neurons | Not specified | Cell Death | More toxic than D-dopa | [1] |
| This compound | Embryonic mesencephalic dopamine neurons | Not specified | Cell Death | Significantly less toxic than L-dopa | [1] |
| alpha-Methyl DOPA (isomer not specified) | L1210 and P388 lymphocytic leukemia cells | [3H]Thymidine incorporation | Inhibition of DNA synthesis | Significant antitumor activity | [2] |
Note: The study on leukemia cells did not provide a side-by-side quantitative comparison of the D and L isomers of alpha-Methyl DOPA.
Signaling Pathways and Mechanisms of Action
The differential effects of D- and L-alpha-Methyl DOPA on cell viability are rooted in their distinct interactions with cellular machinery. L-alpha-Methyl DOPA, being the biologically active enantiomer for antihypertensive effects, is a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD). This enzyme is crucial for the synthesis of dopamine from L-DOPA.
The proposed mechanism for the cytotoxicity of L-alpha-Methyl DOPA, particularly in dopaminergic neurons, is linked to its metabolism and the subsequent generation of reactive oxygen species and quinones, leading to oxidative stress and apoptosis. The D-isomer, being a poor substrate for LAAD, is less likely to undergo this metabolic activation, which may explain its lower toxicity.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram illustrates a typical workflow for comparing the effects of D- and L-alpha-Methyl DOPA on cell viability.
References
D-alpha-Methyl DOPA as a Control for L-DOPA Decarboxylase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-alpha-Methyl DOPA (also known as methyldopa) with other common inhibitors of L-DOPA Decarboxylase (DDC), a key enzyme in the biosynthesis of dopamine. Understanding the characteristics and performance of different DDC inhibitors is crucial for designing robust experiments and for the development of therapeutics targeting the dopaminergic system. This document offers a side-by-side analysis of this compound, carbidopa, and benserazide, supported by experimental data and detailed protocols.
Introduction to L-DOPA Decarboxylase and its Inhibition
L-DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the final step in the biosynthesis of dopamine: the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA). This process is fundamental for neurotransmission and is a major target in the treatment of Parkinson's disease. Inhibitors of DDC are co-administered with L-DOPA to prevent its peripheral conversion to dopamine, thereby increasing the bioavailability of L-DOPA in the central nervous system and reducing peripheral side effects.[1]
This compound is a competitive inhibitor of DDC. It acts as a substrate for the enzyme, being converted to alpha-methyldopamine. This action competes with the natural substrate, L-DOPA, thereby reducing the rate of dopamine synthesis.
Comparative Analysis of DDC Inhibitors
The selection of an appropriate DDC inhibitor for research or therapeutic development depends on its potency, mechanism of action, and pharmacokinetic properties. Below is a comparison of this compound with two other widely used DDC inhibitors, carbidopa and benserazide.
Data Presentation: Quantitative Comparison of DDC Inhibitors
| Inhibitor | Type of Inhibition | Potency (Ki / IC50) | Key Characteristics |
| This compound | Competitive | Ki: 39.3 µM | Also acts as a substrate for DDC. |
| Carbidopa | Irreversible | IC50: 12-29 µM (cell line dependent)[2] | A potent, peripherally acting inhibitor that does not readily cross the blood-brain barrier. |
| Benserazide | Irreversible | Estimated IC50: ~1.2-2.9 µM | Approximately 10 times more potent than carbidopa as a peripheral DDC inhibitor.[3] |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the conversion of L-DOPA to dopamine and the mechanism of action of DDC inhibitors.
References
- 1. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aromatic-L-amino acid decarboxylase inhibitor carbidopa is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-alpha-Methyl DOPA and Other D-amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical properties, mechanisms of action, and potential therapeutic applications of D-alpha-Methyl DOPA against other notable D-amino acids. This analysis is supported by available experimental data and detailed methodologies for key assays.
Introduction
D-amino acids, once considered rare and biologically insignificant in mammals, are now recognized as crucial signaling molecules with diverse physiological roles. From neurotransmission to metabolic regulation, the unique stereochemistry of D-amino acids offers novel avenues for therapeutic intervention. This guide focuses on a comparative analysis of this compound (a synthetic D-amino acid analog) and other naturally occurring or therapeutically relevant D-amino acids such as D-serine, D-aspartate, and D-alanine.
This compound, the D-isomer of methyldopa, is primarily known for its role in the management of hypertension. Its mechanism, however, diverges significantly from other D-amino acids that predominantly interact with the glutamatergic system. Understanding these differences is paramount for the strategic design and development of novel therapeutics targeting pathways modulated by D-amino acids.
Comparative Data on Physicochemical and Pharmacological Properties
The following tables summarize key quantitative data for this compound and other selected D-amino acids, focusing on their receptor binding affinities and enzymatic degradation kinetics. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.
| Compound | Target Receptor | Ligand | Kᵢ (nM) | Reference |
| α-Methylnorepinephrine¹ | α₂-Adrenergic Receptor | (-)-erythro-α-methylnorepinephrine | High Affinity² | [1] |
| D-Serine | NMDA Receptor (Glycine site) | D-Serine | High Affinity³ | [2][3] |
| D-Aspartate | NMDA Receptor (Glutamate site) | D-Aspartate | Weaker than L-glutamate | [4] |
| D-Alanine | NMDA Receptor (Glycine site) | D-Alanine | High Affinity | [5] |
¹ α-Methylnorepinephrine is the active metabolite of this compound.[6] ² The referenced study indicates high affinity without providing a specific Kᵢ value. ³ D-serine is a potent co-agonist at the glycine site of the NMDA receptor.[2][3]
| Compound | Enzyme | Kₘ (mM) | kcat (min⁻¹) | Reference |
| D-DOPA | D-Amino Acid Oxidase (hDAAO) | - | - | [7][8] |
| D-Serine | D-Amino Acid Oxidase (hDAAO) | 50 | - | [9] |
| D-Alanine | D-Amino Acid Oxidase | - | - | [10] |
| This compound | Dopa Decarboxylase | 45 µM | 5.68 min⁻¹ | [11] |
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., a D-amino acid) by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., α₂-adrenergic or NMDA receptors).
-
Radiolabeled ligand (e.g., [³H]clonidine for α₂-receptors, [³H]CGP 39653 for NMDA receptor glycine site).
-
Unlabeled test compounds (this compound, D-serine, etc.).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a microcentrifuge tube, add the cell membranes, radiolabeled ligand (at a concentration close to its K₋d), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radiolabeled ligand and K₋d is its dissociation constant.[12]
Enzymatic Degradation Assay (Spectrophotometric)
This protocol measures the rate of enzymatic degradation of a D-amino acid by D-amino acid oxidase (DAAO) by monitoring the production of hydrogen peroxide.
Materials:
-
Purified D-amino acid oxidase (DAAO).
-
D-amino acid substrates (this compound, D-serine, etc.).
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent (or other suitable chromogenic/fluorogenic substrate for HRP).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare solutions of the D-amino acid substrates at various concentrations.
-
Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.
-
Add the D-amino acid substrate to the reaction mixture.
-
Initiate the reaction by adding DAAO.
-
Immediately measure the increase in absorbance (at ~570 nm for Amplex Red) over time using a spectrophotometer or microplate reader. The rate of change in absorbance is proportional to the rate of hydrogen peroxide production, and thus the rate of D-amino acid degradation.
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. The turnover number (kcat) can be calculated from Vₘₐₓ if the enzyme concentration is known (kcat = Vₘₐₓ / [E]).[13]
Signaling Pathways and Mechanisms of Action
The signaling pathways of this compound and other D-amino acids are fundamentally different, reflecting their distinct molecular targets.
This compound and the Adrenergic System
This compound primarily exerts its antihypertensive effect through its metabolism to α-methylnorepinephrine.[6] This metabolite acts as a selective agonist for α₂-adrenergic receptors in the central nervous system.[14] Activation of these presynaptic autoreceptors inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the brain. This results in reduced peripheral vascular resistance and a lowering of blood pressure.[15]
Metabolic activation of this compound.
D-Serine, D-Aspartate, D-Alanine and the Glutamatergic System
In contrast, D-serine, D-aspartate, and D-alanine are key modulators of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[16]
-
D-Serine and D-Alanine act as potent co-agonists at the glycine binding site on the GluN1 subunit of the NMDA receptor.[2][5]
-
D-Aspartate can act as an agonist at the glutamate binding site on the GluN2 subunit, although it is generally less potent than L-glutamate.[4]
The binding of both a glutamate-site agonist and a glycine-site co-agonist is required for the activation of the NMDA receptor, leading to the opening of its ion channel and subsequent influx of Ca²⁺, which triggers downstream signaling cascades.
Modulation of NMDA receptor by D-amino acids.
Comparative Workflow for Performance Evaluation
To provide a standardized comparison of the performance of this compound and other D-amino acids, the following experimental workflow is proposed.
Workflow for comparative D-amino acid analysis.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of this compound and other D-amino acids. While this compound's therapeutic effects are mediated through the adrenergic system, D-serine, D-aspartate, and D-alanine are key players in glutamatergic neurotransmission. The provided data and experimental protocols offer a framework for researchers to conduct further comparative studies, which are essential for elucidating the full therapeutic potential of this diverse class of molecules. Future research should focus on generating standardized, directly comparable data to facilitate the development of novel D-amino acid-based therapeutics with improved specificity and efficacy.
References
- 1. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 7. Structural basis of D-DOPA oxidation by D-amino acid oxidase: alternative pathway for dopamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 15. youtube.com [youtube.com]
- 16. NMDA receptor - Wikipedia [en.wikipedia.org]
Stereospecific Transport of alpha-Methyl DOPA Isomers Across Cell Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transport of L-alpha-Methyl DOPA and D-alpha-Methyl DOPA across cell membranes, with a focus on the role of the L-type Amino Acid Transporter 1 (LAT1). The information presented herein is supported by experimental data to aid in understanding the stereospecificity of this transport process, which is crucial for drug design and delivery.
Executive Summary
The transport of alpha-Methyl DOPA across cell membranes is a stereospecific process, primarily mediated by the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. Experimental evidence strongly indicates that the L-isomer (L-alpha-Methyl DOPA) is the preferred substrate for this transporter, exhibiting a higher binding affinity compared to its D-isomer counterpart. While the maximal transport velocity (Vmax) appears to be similar for both isomers of other amino acids, the difference in affinity (Km) leads to a significantly more efficient transport of the L-form into cells. This guide will delve into the available quantitative data, detail the experimental protocols used to ascertain these findings, and provide visual representations of the transport pathways and experimental workflows.
Data Presentation: Comparative Transport Kinetics
While direct comparative studies providing the Michaelis-Menten constants (Km and Vmax) for both L- and D-isomers of alpha-Methyl DOPA transport by LAT1 in a single experimental system are limited in the publicly available literature, the existing data for L-alpha-Methyl DOPA and comparative data for other amino acids strongly support the stereoselective transport of the L-isomer.
| Isomer | Transporter | Cell Line | Apparent Maximum Carrier Flux (Jmax/Vmax) | Michaelis-Menten Constant (Km) |
| L-alpha-Methyl DOPA | LNAA Carrier (likely LAT1) | Caco-2 | 155 to 547 pmol/mg protein/min[1] | Data not available |
| This compound | LAT1 | - | Data not available | Data not available |
Note: The Jmax for L-alpha-Methyl DOPA was observed to be dependent on the post-feeding time in Caco-2 cells, indicating a dynamic regulation of the transporter activity.[1] For other amino acids like phenylalanine and leucine, it has been demonstrated that the affinity (Km) of LAT1 for L-enantiomers is significantly higher than for D-enantiomers, while the transport rate (Vmax) is similar.
Signaling and Transport Pathway
The transport of L-alpha-Methyl DOPA into a target cell, such as a neuron or an intestinal epithelial cell, is primarily mediated by the LAT1 transporter. This process is crucial for the pharmacological action of methyldopa.
References
The Indirect Interaction of D-alpha-Methyl DOPA with Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-alpha-Methyl DOPA's interaction with adrenergic receptors against a direct-acting alternative, clonidine. While this compound itself does not directly bind to adrenergic receptors, its therapeutic effects are mediated through its active metabolite, alpha-methylnorepinephrine, which is a selective agonist for α2-adrenergic receptors. This guide delves into the experimental data supporting this mechanism, offering a clear comparison with clonidine, a well-established α2-adrenergic agonist.
Mechanism of Action: An Indirect Pathway
This compound, a prodrug, undergoes a two-step enzymatic conversion in the central nervous system to its active form. First, it is decarboxylated to alpha-methyldopamine, which is then hydroxylated to form alpha-methylnorepinephrine. It is this metabolite that exerts its pharmacological effects by binding to and activating presynaptic α2-adrenergic receptors. This activation leads to a decrease in sympathetic outflow from the brain, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.
In contrast, clonidine acts as a direct agonist at α2-adrenergic receptors, bypassing the need for metabolic activation. This fundamental difference in their mechanism of action influences their pharmacokinetic and pharmacodynamic profiles.
Comparative Analysis of Adrenergic Receptor Interaction
To objectively compare the adrenergic receptor activity of this compound's active metabolite and clonidine, we have summarized key quantitative data from various in vitro and in vivo studies.
In Vitro Binding Affinity and Functional Potency
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of alpha-methylnorepinephrine and clonidine for α2-adrenergic receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| Alpha-methylnorepinephrine | α2A | 4.2 | 0.31 |
| Clonidine | α2A | 3.9 | 6.2 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
In Vivo Hypotensive Effects in Spontaneously Hypertensive Rats
A direct comparison of the blood pressure-lowering effects of methyldopa (the racemic mixture containing the active L-isomer) and clonidine in spontaneously hypertensive rats is presented below. Prolonged treatment with both agents resulted in a significant and similar reduction in mean arterial pressure.[1] However, their effects on heart rate differed, with methyldopa causing an increase and clonidine a decrease.[1]
| Treatment | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| Methyldopa | 400 mg/kg/day | ↓ 25 ± 3 | ↑ 20 ± 5 |
| Clonidine | 0.1 mg/kg/day | ↓ 22 ± 4 | ↓ 30 ± 6 |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
Assessing the Off-Target Effects of D-alpha-Methyl DOPA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of a drug candidate is paramount for predicting potential adverse effects and ensuring clinical success. This guide provides a comparative assessment of the off-target profile of D-alpha-Methyl DOPA, a derivative of the antihypertensive agent methyldopa. Due to the limited availability of specific data on the D-isomer, this guide will primarily focus on the well-characterized racemic mixture, methyldopa, as a proxy, and compare its profile with other centrally acting alpha-2 adrenergic agonists, clonidine and guanfacine.
Mechanism of Action and Rationale for Off-Target Assessment
Methyldopa is a prodrug that is converted in the brain to its active metabolite, alpha-methylnorepinephrine. This "false neurotransmitter" acts as a selective agonist for alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system and consequently, a decrease in blood pressure. While its primary target is well-established, interactions with other receptors and enzymes can lead to a range of off-target effects, some of which are clinically significant.
This guide will delve into the available data on the binding affinities of methyldopa and its alternatives at various off-targets, provide detailed experimental protocols for assessing these interactions, and visualize the key signaling pathways and experimental workflows.
Comparative Off-Target Binding Profiles
The following tables summarize the available quantitative data on the binding affinities (Ki) of methyldopa, clonidine, and guanfacine at a panel of receptors. It is important to note that data for a comprehensive off-target screen of methyldopa is limited. The data presented here is compiled from various sources and databases, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.
Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)
| Receptor | Methyldopa (as alpha-methylnorepinephrine) | Clonidine | Guanfacine |
| Alpha-2A | Potent Agonist (Specific Ki not readily available) | 3.9 | 93[1] |
| Alpha-2B | Potent Agonist (Specific Ki not readily available) | 190 | 1,380[1] |
| Alpha-2C | Potent Agonist (Specific Ki not readily available) | 16 | 3,890[1] |
| Alpha-1A | >10,000 | 512.86[2] | >10,000 |
| Alpha-1B | >10,000 | 1,600 | >10,000 |
| Alpha-1D | >10,000 | 1,300 | >10,000 |
| Beta-1 | No significant affinity | >10,000 | >10,000 |
| Beta-2 | No significant affinity | >10,000 | >10,000 |
Table 2: Other Receptor and Transporter Binding Affinities (Ki in nM)
| Target | Methyldopa | Clonidine | Guanfacine |
| Dopamine D1 | >10,000 | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | 3,100 | >10,000 |
| Serotonin 5-HT1A | >10,000 | 1,800 | >10,000 |
| Serotonin 5-HT2A | >10,000 | >10,000 | >10,000 |
| Histamine H1 | >10,000 | 340 | >10,000 |
| Imidazoline I1 | Weak affinity | 3.2 | 19[1] |
| hERG | No significant inhibition reported | Low affinity | Low affinity |
Note: The data for methyldopa is largely qualitative due to a lack of comprehensive screening data in public databases. The primary activity is through its metabolite, alpha-methylnorepinephrine, which is a potent alpha-2 agonist.
Experimental Protocols for Off-Target Profiling
A thorough assessment of off-target effects involves a combination of in vitro and cellular assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Adrenergic Receptors
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of adrenergic receptors.
Materials:
-
Cell membranes expressing the target adrenergic receptor subtype (e.g., from transfected cell lines).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Clonidine for α2).
-
Test compound (this compound, methyldopa, clonidine, guanfacine).
-
Non-specific binding control (e.g., 10 µM phentolamine for α receptors).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Kinase Panel Screening
Kinase inhibition is a common off-target effect of many drugs. A broad panel screen is essential to identify potential interactions.
Objective: To assess the inhibitory activity of a test compound against a large panel of protein kinases.
Materials:
-
Recombinant human kinases.
-
Specific peptide substrates for each kinase.
-
ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Test compound.
-
Kinase reaction buffer.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound at a fixed concentration (e.g., 10 µM for initial screening).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ATP is washed away.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the signal in the presence of the test compound to the control (DMSO). Hits are typically defined as kinases with >50% inhibition.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement and identify off-targets in a cellular context.
Objective: To assess the binding of a test compound to its target and potential off-targets in intact cells by measuring changes in protein thermal stability.
Materials:
-
Cultured cells.
-
Test compound.
-
Lysis buffer.
-
Antibodies for the target protein (for Western blot detection) or mass spectrometer.
-
PCR machine or heating block.
-
Western blotting equipment or mass spectrometer.
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) for a specific duration.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection:
-
Western Blot: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Mass Spectrometry (Proteome-wide CETSA): Analyze the soluble proteome using mass spectrometry to identify all proteins that are stabilized or destabilized by the compound.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations of Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Metabolic activation and mechanism of action of Methyldopa.
References
D-alpha-Methyl DOPA versus placebo in preclinical studies
An Objective Comparison of D-alpha-Methyl DOPA and Placebo in Preclinical Research
Executive Summary
A thorough review of preclinical scientific literature indicates that this compound is the pharmacologically inactive isomer of the antihypertensive drug alpha-methyldopa. The therapeutic effects of alpha-methyldopa are exclusively attributed to its L-isomer, L-alpha-Methyl DOPA, commonly known as methyldopa. Consequently, there is a lack of preclinical studies directly comparing this compound to a placebo. This guide therefore focuses on the extensive preclinical data available for L-alpha-Methyl DOPA versus placebo, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action of L-alpha-Methyl DOPA (Methyldopa)
L-alpha-Methyl DOPA is a centrally acting antihypertensive agent. It functions as a prodrug, meaning it is metabolized into its active form within the body. The primary mechanism involves its conversion to alpha-methylnorepinephrine in the central nervous system. This active metabolite then stimulates alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the brainstem. This decrease in sympathetic activity results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[1][2][3]
References
Comparative Analysis of Antibody Cross-Reactivity with D- and L-alpha-Methyl DOPA
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding Antibody Specificity for alpha-Methyl DOPA Enantiomers.
The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. In the case of alpha-Methyl DOPA, an antihypertensive agent, the L-enantiomer (L-alpha-Methyl DOPA) is the pharmacologically active form. Consequently, the ability of antibodies to distinguish between the D- and L-isomers is of paramount importance in the development of specific immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and immunotoxicity assessments. This guide provides a comparative overview of antibody cross-reactivity with D- and L-alpha-Methyl DOPA, supported by representative experimental protocols and visualizations to aid researchers in this field.
Quantitative Data on Antibody Cross-Reactivity
Extensive literature searches did not yield specific quantitative data directly comparing the binding affinities of a single antibody to both D- and L-alpha-Methyl DOPA. This suggests a potential gap in the currently available public research. However, the principles of stereoselective antibody binding are well-established for other chiral drugs. Typically, an antibody generated against a specific enantiomer will exhibit significantly higher affinity for that isomer.
To illustrate how such data would be presented, a template for a comparison table is provided below. Researchers generating new antibodies are encouraged to perform such comparative analyses to fully characterize their reagents.
Table 1: Representative Data Structure for Antibody Cross-Reactivity with alpha-Methyl DOPA Enantiomers
| Antibody Clone | Target Enantiomer | Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ab-LMDOPA-01 | L-alpha-Methyl DOPA | L-alpha-Methyl DOPA | 10 | 100 |
| D-alpha-Methyl DOPA | >1000 | <1 | ||
| Ab-DMDOPA-01 | This compound | This compound | 15 | 100 |
| L-alpha-Methyl DOPA | >1500 | <1 |
Note: The data presented in this table is hypothetical and serves as a template for reporting experimental findings.
Experimental Protocols
To assess the cross-reactivity of antibodies with D- and L-alpha-Methyl DOPA, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed method.
Competitive ELISA Protocol for Determining Enantiomeric Specificity
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-alpha-Methyl DOPA antibody (the antibody to be tested)
-
L-alpha-Methyl DOPA-protein conjugate (e.g., L-alpha-Methyl DOPA-BSA) for coating
-
This compound and L-alpha-Methyl DOPA standards
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., 1% BSA in wash buffer)
2. Procedure:
-
Coating: Dilute the L-alpha-Methyl DOPA-protein conjugate in coating buffer to a predetermined optimal concentration. Add 100 µL of the coating solution to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of L-alpha-Methyl DOPA and this compound standards in assay buffer.
-
Prepare a working dilution of the primary anti-alpha-Methyl DOPA antibody in assay buffer.
-
In separate tubes, pre-incubate the diluted primary antibody with equal volumes of the serially diluted L-alpha-Methyl DOPA and this compound standards for 30 minutes at room temperature.
-
Add 100 µL of the antibody-standard mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Reaction Stoppage: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate standard curves by plotting the absorbance against the logarithm of the concentration for both D- and L-alpha-Methyl DOPA.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for each enantiomer from their respective standard curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of L-alpha-Methyl DOPA / IC50 of this compound) x 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.
Logical Relationship of Cross-Reactivity Assessment
The determination of antibody cross-reactivity is a critical step in the validation of an immunoassay. The following diagram outlines the logical relationship between the experimental components and the final assessment.
A Comparative Analysis of D- and L-alpha-Methyl DOPA in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the D- and L-isomers of alpha-Methyl DOPA, with a focus on their pharmacological activity, metabolic pathways, and pharmacokinetic properties. The antihypertensive effect of alpha-Methyl DOPA is stereospecific, with the L-isomer being the pharmacologically active agent.
Quantitative Data Summary
The following tables summarize the key quantitative differences in the pharmacokinetic parameters and metabolic fate of D- and L-alpha-Methyl DOPA.
Table 1: Comparative Pharmacokinetics of D- and L-alpha-Methyl DOPA in Rabbits Following Intravenous Administration [1]
| Parameter | D-alpha-Methyl DOPA | L-alpha-Methyl DOPA |
| Plasma Elimination | Linear elimination kinetics observed. | Linear elimination kinetics observed. |
| Aqueous Humor (AH) Entry | Marked dose-dependent entry. | Marked dose-dependent entry with evidence of stereospecific active transport, leading to concentrations above plasma levels. |
| Cerebrospinal Fluid (CSF) Entry | Limited passive diffusion. | Greater availability observed compared to the D-isomer, suggesting some level of preferential transport. |
Table 2: Metabolic Fate and Pharmacological Activity
| Characteristic | This compound | L-alpha-Methyl DOPA |
| Decarboxylation | Not decarboxylated.[2] | Metabolized by aromatic L-amino acid decarboxylase (LAAD) to alpha-methyldopamine.[2][3] |
| Active Metabolite Formation | No formation of pharmacologically active metabolites.[2] | Further metabolized to the active metabolite alpha-methylnorepinephrine.[4][5][6] |
| Antihypertensive Effect | Considered pharmacologically inert.[2] | Exerts antihypertensive effects through its active metabolite.[4][7][8] |
| Mechanism of Action | Does not interact with the central nervous system to reduce sympathetic outflow. | The active metabolite, alpha-methylnorepinephrine, acts as an agonist at presynaptic α2-adrenergic receptors in the brainstem, inhibiting adrenergic neuronal outflow and reducing peripheral vascular resistance.[3][4][5][6][9] |
Experimental Protocols
Protocol 1: Determination of Pharmacokinetics in an Animal Model
This protocol is based on the methodology described in the comparative pharmacokinetic study of D- and L-alpha-Methyl DOPA in rabbits.[1]
-
Animal Model: Anesthetized rabbits.
-
Drug Administration: The two stereoisomers of alpha-Methyl DOPA are administered separately via intravenous injection at varying doses (e.g., 3, 10, 30 mg/kg).
-
Sample Collection: Samples of plasma, aqueous humor, and cerebrospinal fluid are collected at predetermined time points over a 300-minute period.
-
Analytical Method: The concentration of the amino acid in the collected samples is determined by liquid chromatography with electrochemical detection.
-
Data Analysis: Kinetic parameters, such as elimination half-life, volume of distribution, and clearance, are calculated from the concentration-time data for each isomer in each biological fluid. Statistical analysis is performed to compare the pharmacokinetic profiles of the D- and L-isomers.
Protocol 2: Assay for Antihypertensive Efficacy in a Hypertensive Animal Model
This protocol outlines a general procedure for evaluating the antihypertensive effects of the two isomers.
-
Animal Model: Renal hypertensive rats.[8]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: L-alpha-Methyl DOPA
-
-
Drug Administration: Drugs are administered orally or intraperitoneally at equimolar doses.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at baseline and at various time points post-administration using a non-invasive tail-cuff method or via an indwelling arterial catheter for continuous monitoring.
-
Biochemical Analysis: At the end of the study, brain tissue can be collected to measure the concentrations of alpha-methyldopa, alpha-methyldopamine, and alpha-methylnoradrenaline to correlate with the observed blood pressure changes.[8]
-
Statistical Analysis: A one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) is used to compare the mean blood pressure changes between the treatment groups. A p-value of <0.05 is considered statistically significant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of the active L-isomer and a typical experimental workflow for comparing the two isomers.
Caption: Metabolic activation of L-alpha-Methyl DOPA.
Caption: Workflow for comparing D- and L-alpha-Methyl DOPA.
References
- 1. Comparative pharmacokinetics of D- and L-alphamethyldopa in plasma, aqueous humor, and cerebrospinal fluid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Methyldopa - Wikipedia [en.wikipedia.org]
- 4. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. L-alpha-methyl-dopa versus the racemic form--a comparative study of the hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the role of alpha-methyldopamine in the antihypertensive effect of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyldopa for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-alpha-Methyl DOPA in a Laboratory Setting
The proper disposal of D-alpha-Methyl DOPA, also known as Methyldopa, is crucial for maintaining laboratory safety and ensuring environmental compliance. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is essential to follow established laboratory waste management protocols to mitigate any potential risks.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[2] In case of a spill, avoid generating dust. For minor spills, sweep up the solid material, dampen with water if necessary to prevent dusting, and place it in a suitable, closed container for disposal.[2] For major spills, it is important to alert personnel in the area and follow your institution's specific emergency protocols.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a chemical waste stream within a laboratory setting. Adherence to federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), is mandatory.[3]
-
Waste Characterization and Segregation:
-
Although not classified as hazardous, it is best practice to treat all chemical waste with caution.
-
Do not mix this compound with other waste streams unless compatibility has been confirmed. For instance, flammable solvents can often be combined in a single waste drum.[3]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof waste container that is compatible with the chemical. Plastic containers are often preferred for solid chemical waste.[3][4]
-
The container must be clearly labeled with the words "Hazardous Waste" (as a general best practice for chemical waste), the full chemical name ("this compound"), and an indication of its hazards (even if minimal).[5]
-
Ensure the label also includes the accumulation start date.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Waste Collection and Disposal:
-
Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHRS) or equivalent department for waste pick-up.[4]
-
Do not dispose of this compound down the drain.[4]
-
Your institution's waste management provider will transport the waste to a licensed disposal facility.
-
Regulatory and Compliance Data
Laboratory waste management is governed by a tiered system of regulations. The following table summarizes key federal guidelines for hazardous waste generators, which provide a framework for the management of all chemical waste.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity (VSQG) | ≤ 100 kg (220 lbs) | No time limit (up to 1,000 kg) |
| Small Quantity (SQG) | > 100 kg to < 1,000 kg | Up to 180 days |
| Large Quantity (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days[6] |
Data sourced from EPA regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling D-alpha-Methyl DOPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of D-alpha-Methyl DOPA in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain a secure research environment.
Note: Specific safety data for this compound (CAS 2799-15-7) is limited. The following guidance is based on the Safety Data Sheets (SDS) for L-alpha-Methyl DOPA and Methyldopa. It is prudent to handle the D-isomer with the same precautions as the L-isomer.
I. Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.
| PPE Category | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | Protects against flying particles and dust. |
| Face Shield | To be worn in addition to safety glasses or goggles | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Disposable Nitrile Gloves | Powder-free | Provides protection against incidental skin contact. Double-gloving is recommended for extended handling. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Required when handling the powder outside of a chemical fume hood or if dust generation is likely. |
II. Operational Plan: Handling this compound
Adherence to the following step-by-step operational plan is mandatory to minimize exposure and ensure safe handling of this compound powder.
-
Preparation:
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that a properly functioning chemical fume hood is available if weighing or transferring the powder.
-
Confirm the availability and location of an emergency eyewash station and safety shower.
-
Assemble all necessary equipment and PPE before handling the compound.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or goggles.
-
Put on nitrile gloves. If double-gloving, don the first pair, then the second pair over the cuffs of the lab coat.
-
If required by your risk assessment, don a respirator. Ensure it is properly fit-tested.
-
-
Handling the Compound:
-
Whenever possible, handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust during handling.[1] Use a spatula to carefully transfer the powder. Do not pour the powder from a height.
-
If weighing the powder, do so on a tared weigh paper or in a suitable container within the fume hood or a balance enclosure.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Clean the work area with a damp cloth to remove any residual dust. Do not dry sweep.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Dispose of contaminated gloves and any disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed hazardous waste container for solid waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container immediately after use. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The empty container can then be disposed of according to institutional guidelines. |
IV. Emergency Procedures
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, gently cover with an absorbent material and carefully scoop into a labeled hazardous waste container. Avoid generating dust. For large spills, contact your institution's environmental health and safety department. |
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
